Product packaging for 5-bromo-N-cyclooctylfuran-2-carboxamide(Cat. No.:CAS No. 310453-09-9)

5-bromo-N-cyclooctylfuran-2-carboxamide

Cat. No.: B1269317
CAS No.: 310453-09-9
M. Wt: 300.19 g/mol
InChI Key: QHJMYECJBHGFHH-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclooctylfuran-2-carboxamide is a synthetic organic compound featuring a brominated furan ring linked to a cyclooctyl group via a carboxamide bridge. This structure classifies it as a substituted furan-2-carboxamide derivative, a scaffold of significant interest in medicinal chemistry and drug discovery research. The bromine atom at the 5-position of the furan ring serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse array of more complex molecular structures for structure-activity relationship (SAR) studies. The core furan-carboxamide structure is present in compounds investigated for various biological activities. Research on analogous compounds indicates that the carboxamide moiety can provide a hydrogen-bonding domain that is critical for interactions with biological targets. Furan-containing compounds are widely reported in pharmacological research for their potential anti-inflammatory properties. Furthermore, carboxamide derivatives are frequently explored for their utility in developing therapies for central nervous system disorders. The inclusion of the bulky, lipophilic cyclooctyl substituent in this specific analog is likely to influence the compound's physicochemical properties, such as its lipophilicity and conformational flexibility, which can be pivotal for modulating its interaction with hydrophobic binding pockets in target proteins. This product is intended for research purposes as a chemical reference standard or as a synthetic building block in the development of novel therapeutic agents. It is supplied as a high-purity material to ensure experimental reliability. Intended Use & Disclaimer: This product is strictly for research use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18BrNO2 B1269317 5-bromo-N-cyclooctylfuran-2-carboxamide CAS No. 310453-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-cyclooctylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c14-12-9-8-11(17-12)13(16)15-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJMYECJBHGFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354061
Record name 5-bromo-N-cyclooctylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

310453-09-9
Record name 5-bromo-N-cyclooctylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-bromo-N-cyclooctylfuran-2-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-cyclooctylfuran-2-carboxamide is a chemical compound characterized by a furan-2-carboxamide core structure with a bromine substituent at the 5-position of the furan ring and a cyclooctyl group attached to the amide nitrogen. While this specific molecule is cataloged in chemical databases, detailed public-domain research on its biological activity and specific applications is limited. This guide provides a comprehensive overview of its chemical structure, known properties, and a proposed synthetic pathway based on established chemical principles.

Chemical Structure and Properties

The fundamental structure of this compound involves a central furan ring, an aromatic five-membered heterocycle containing one oxygen atom. This ring is substituted at the 2-position with a carboxamide group and at the 5-position with a bromine atom. The amide nitrogen is further substituted with a cyclooctyl ring.

Chemical Identifiers

Identifier Value
IUPAC Name This compound[1]
CAS Number 310453-09-9[1]
PubChem CID 762748[1]
Molecular Formula C13H18BrNO2[1]
InChI Key QHJMYECJBHGFHH-UHFFFAOYSA-N[1]

| Canonical SMILES | C1CCCC(CCC1)NC(=O)C2=CC=C(O2)Br[1] |

Physicochemical Properties

Property Value Source
Molecular Weight 300.19 g/mol Computed by PubChem[1]
XLogP3 4.5 Computed by XLogP3[1]
Hydrogen Bond Donor Count 1 Computed
Hydrogen Bond Acceptor Count 2 Computed
Rotatable Bond Count 2 Computed
Exact Mass 299.05209 Da Computed by PubChem[1]

| Solubility | 37.2 µg/mL (at pH 7.4) | Experimental (Burnham Center for Chemical Genomics)[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The most direct method for the synthesis of this compound is the formation of an amide bond between 5-bromo-2-furoic acid and cyclooctylamine. This can be achieved by first activating the carboxylic acid group to facilitate nucleophilic attack by the amine.

Step 1: Activation of 5-bromo-2-furoic acid

The carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Reagents: 5-bromo-2-furoic acid, thionyl chloride (or oxalyl chloride), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure: 5-bromo-2-furoic acid is dissolved in the anhydrous solvent. Thionyl chloride is added dropwise at room temperature, and the mixture is stirred until the reaction is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride.

Step 2: Amide Coupling with Cyclooctylamine

The resulting acyl chloride is then reacted with cyclooctylamine in the presence of a base to neutralize the HCl byproduct.

  • Reagents: 5-bromo-2-furoyl chloride, cyclooctylamine, and a non-nucleophilic base such as triethylamine (TEA) or pyridine.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure: Cyclooctylamine and the base are dissolved in the anhydrous solvent and cooled in an ice bath. A solution of 5-bromo-2-furoyl chloride in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by thin-layer chromatography).

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Alternatively, standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can be used to directly couple 5-bromo-2-furoic acid with cyclooctylamine without the need to isolate the acyl chloride.

General Experimental Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Work-up & Purification A 5-bromo-2-furoic acid D Reaction Mixture 1 A->D B Thionyl Chloride (SOCl₂) B->D C Anhydrous DCM C->D E 5-bromo-2-furoyl chloride D->E Stirring, RT; Evaporation I Reaction Mixture 2 E->I F Cyclooctylamine F->I G Triethylamine (TEA) G->I H Anhydrous DCM H->I J Crude Product I->J Stirring, 0°C to RT K Aqueous Work-up (HCl, NaHCO₃, Brine) J->K L Drying & Evaporation K->L M Purification (Column Chromatography) L->M N This compound M->N

Proposed Synthesis Workflow

Biological Activity and Signaling Pathways

As of late 2025, there is no publicly available scientific literature detailing the specific biological activities, mechanism of action, or signaling pathways associated with this compound. The PubChem database entry for this compound (CID 762748) indicates the existence of bioassay results, however, the specific data from these assays are not detailed in accessible reports.[1] Therefore, a discussion on its role in biological systems or its potential as a therapeutic agent would be purely speculative.

Researchers interested in the pharmacological potential of this compound would need to perform initial biological screening assays to determine its activity profile.

Logical Workflow for Initial Biological Screening

G A This compound (Pure Compound) B High-Throughput Screening (HTS) (Diverse cellular/biochemical assays) A->B C Initial 'Hit' Identification (Active in one or more assays) B->C Activity Observed D Inactive B->D No Activity E Dose-Response and Potency (EC₅₀/IC₅₀) Determination C->E F Selectivity Profiling (Against related targets) E->F G Mechanism of Action Studies (e.g., target engagement, pathway analysis) F->G H Lead Compound G->H

General Drug Discovery Workflow

Conclusion

This compound is a well-defined chemical entity with known structural and basic physicochemical properties. While a plausible synthetic route can be proposed based on standard organic chemistry methodologies, a detailed experimental protocol has not been published. The most significant gap in the current knowledge of this compound is the absence of public data on its biological activity. For researchers in drug discovery and chemical biology, this compound represents an unexplored chemical space that may warrant investigation through systematic biological screening to uncover any potential therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-bromo-N-cyclooctylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the compound 5-bromo-N-cyclooctylfuran-2-carboxamide. Due to the limited availability of experimental data for this specific molecule, this guide combines documented information with well-founded predictions based on structurally related compounds. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a potential biological pathway of interest for compounds within this class.

Core Physicochemical Properties

This compound is a halogenated heterocyclic amide. Its core structure consists of a furan-2-carboxamide moiety with a bromine atom at the 5-position of the furan ring and a cyclooctyl group attached to the amide nitrogen. The presence of the bromine atom and the bulky, lipophilic cyclooctyl group are expected to significantly influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability.

A summary of available and predicted quantitative data is presented below.

PropertyValueSource
Molecular Formula C13H18BrNO2PubChem CID 762748[1]
IUPAC Name This compoundPubChem CID 762748[1]
CAS Number 310453-09-9PubChem CID 762748[1]
Molecular Weight 300.19 g/mol PubChem CID 762748[1]
XLogP3 (Predicted) 4.5PubChem CID 762748[1]
Solubility (Experimental) 37.2 µg/mL (at pH 7.4)Burnham Center for Chemical Genomics[1]
Melting Point Not available (Predicted: Crystalline solid at room temperature)-
Boiling Point Not available (Predicted to be high due to molecular weight and polarity)-
pKa Not available (Predicted: Amide N-H is weakly acidic, furan oxygen is weakly basic)-

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, purification, and characterization of this compound, based on established methods for similar compounds.

2.1. Synthesis of this compound

The synthesis of the target compound can be achieved through a two-step process involving the bromination of a furan precursor followed by amidation.

Step 1: Bromination of 2-Furoic Acid

This step introduces the bromine atom at the 5-position of the furan ring. A common and effective method involves the use of N-bromosuccinimide (NBS).

  • Materials: 2-furoic acid, N-bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-furoic acid in DMF in a round-bottom flask.

    • Slowly add one equivalent of NBS to the solution while stirring at room temperature. The addition of NBS can be exothermic.[2]

    • After the addition is complete, continue stirring the mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

    • The reaction mixture containing 5-bromo-2-furoic acid is typically used directly in the next step without extensive purification.

Step 2: Amidation of 5-bromo-2-furoic acid

This step involves the coupling of the carboxylic acid with cyclooctylamine to form the amide bond. A common method for this transformation is the use of a coupling agent like 1,1'-Carbonyldiimidazole (CDI).

  • Materials: 5-bromo-2-furoic acid (from Step 1), 1,1'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF), Cyclooctylamine.

  • Procedure:

    • To the solution of 5-bromo-2-furoic acid in an appropriate solvent like THF, add 1.1 equivalents of CDI.

    • Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for approximately 2 hours to activate the carboxylic acid.[3]

    • In a separate flask, dissolve 1.2 equivalents of cyclooctylamine in THF.

    • Add the solution of cyclooctylamine dropwise to the activated carboxylic acid mixture.

    • Allow the reaction to stir for 18-20 hours at 45 °C.[3]

    • Monitor the reaction progress by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

2.2. Purification

The crude product is purified to isolate this compound.

  • Materials: Ethyl acetate, Sodium bicarbonate solution (10%), Sodium sulfate, Silica gel.

  • Procedure:

    • Redissolve the crude residue in ethyl acetate.

    • Wash the organic layer with a 10% aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

2.3. Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not documented, the furan-2-carboxamide scaffold is known to exhibit a range of biological effects. For instance, some derivatives have shown antibiofilm activity against Pseudomonas aeruginosa by acting as antagonists of the LasR receptor, a key component of the quorum-sensing signaling pathway.[4] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.

Below is a diagram illustrating the potential mechanism of action of a furan-2-carboxamide derivative as a LasR antagonist.

G cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Mechanism LasI LasI Synthase AHL Acyl-Homoserine Lactone (AHL) LasI->AHL Synthesizes LasR_inactive Inactive LasR Receptor AHL->LasR_inactive Binds to LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active Activates Virulence_Genes Virulence Genes LasR_active->Virulence_Genes Induces Transcription Biofilm_Formation Biofilm Formation & Virulence Factor Production Virulence_Genes->Biofilm_Formation Leads to Compound 5-bromo-N-cyclooctylfuran -2-carboxamide Compound->LasR_inactive Antagonistic Binding

Caption: Hypothetical inhibition of the LasR quorum-sensing pathway by this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G start Start Materials: 2-Furoic Acid, NBS, Cyclooctylamine bromination Step 1: Bromination (NBS, DMF) start->bromination amidation Step 2: Amidation (CDI, THF, Cyclooctylamine) bromination->amidation workup Aqueous Workup (EtOAc, NaHCO3) amidation->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product: This compound characterization->final_product

References

Unveiling the Enigma: A Technical Review of 5-bromo-N-cyclooctylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current state of knowledge regarding the potential biological activity of the chemical compound 5-bromo-N-cyclooctylfuran-2-carboxamide. Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published data on the biological effects of this specific molecule. This guide summarizes the available chemical information and outlines a strategic approach for initiating an investigation into its pharmacological potential.

Compound Profile: this compound

At present, information on this compound is primarily limited to its chemical identity and properties. Publicly accessible databases such as PubChem provide foundational data for this compound.

PropertyValueSource
Molecular Formula C13H18BrNO2PubChem
IUPAC Name This compoundPubChem
CAS Number 310453-09-9PubChem
ChEMBL ID CHEMBL1589508ChEMBL

The absence of associated bioactivity data in prominent databases like ChEMBL, which archives the results of high-throughput screening and medicinal chemistry studies, strongly suggests that the biological profile of this compound remains largely unexplored.

Proposed Strategy for Biological Evaluation

Given the lack of existing data, a systematic, multi-tiered approach is recommended to elucidate the potential biological activity of this compound. The following experimental workflow is proposed as a starting point for investigation.

G cluster_0 Initial Screening Phase cluster_1 Target Identification & Validation Compound Acquisition Compound Acquisition Purity Analysis (LC-MS, NMR) Purity Analysis (LC-MS, NMR) Compound Acquisition->Purity Analysis (LC-MS, NMR) High-Throughput Screening (HTS) High-Throughput Screening (HTS) Purity Analysis (LC-MS, NMR)->High-Throughput Screening (HTS) Cytotoxicity Assays Cytotoxicity Assays Purity Analysis (LC-MS, NMR)->Cytotoxicity Assays Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Cytotoxicity Assays->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Figure 1. A proposed experimental workflow for the initial biological characterization of this compound.

Detail on Proposed Experimental Protocols

3.1. High-Throughput Screening (HTS)

  • Objective: To rapidly assess the compound's activity against a broad range of biological targets.

  • Methodology: The compound would be screened against a panel of diverse, well-characterized molecular targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. Commercially available HTS platforms (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) can provide a cost-effective and comprehensive initial assessment.

3.2. Cytotoxicity Assays

  • Objective: To determine the compound's general toxicity to living cells.

  • Methodology: A panel of representative human cell lines (e.g., HEK293 for kidney, HepG2 for liver, a cancer cell line panel such as the NCI-60) would be treated with a range of concentrations of the compound. Cell viability would be assessed using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

Potential Signaling Pathways of Interest

While no specific pathways have been implicated for this compound, the furan-2-carboxamide scaffold is present in a number of biologically active molecules. Depending on the outcomes of the initial screening, further investigation into specific signaling pathways would be warranted. The following diagram illustrates a hypothetical scenario where the compound is identified as a kinase inhibitor.

G This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibition Substrate Substrate Target Kinase->Substrate Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Figure 2. A hypothetical signaling pathway illustrating the potential mechanism of action if this compound were identified as a kinase inhibitor.

Conclusion and Future Directions

The biological activity of this compound represents a significant knowledge gap. The lack of published data presents an opportunity for novel discovery. The strategic application of high-throughput screening and initial cytotoxicity profiling, as outlined in this guide, would be the critical first steps in determining if this compound holds any therapeutic potential. Should these initial studies yield positive results, subsequent research should focus on target identification, mechanism of action elucidation, and structure-activity relationship (SAR) studies to develop more potent and selective analogs. This systematic approach will be essential to unlock the potential of this currently uncharacterized molecule.

Furan-2-Carboxamide Derivatives: A Technical Review of Their Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan ring is a vital heterocyclic scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. Its derivatives, particularly furan-2-carboxamides, have garnered significant attention due to their diverse and potent pharmacological activities. The furan moiety's electron-rich nature and aromaticity contribute to its ability to interact with various biological targets, making it a privileged structure in drug design.[1][2] This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of recently developed furan-2-carboxamide derivatives, with a focus on their anticancer, antimicrobial, and antibiofilm properties.

Synthesis Strategies

The synthesis of furan-2-carboxamide derivatives typically involves a straightforward and modular approach, allowing for the generation of diverse compound libraries. A common strategy begins with the activation of furan-2-carboxylic acid, often by converting it to a more reactive species like an acyl chloride. This intermediate is then reacted with a variety of primary or secondary amines to yield the final carboxamide products. A one-pot strategy has also been successfully employed to produce carbamothioyl-furan-2-carboxamide derivatives in moderate to excellent yields (56–85%).[3][4][5] More elaborate derivatives, such as C3-substituted benzofuran-2-carboxamides, can be prepared through multi-step sequences involving C-H functionalization and transamidation chemistry.[6]

G cluster_synthesis General Synthesis of Furan-2-Carboxamides Start Furan-2-carboxylic Acid Step1 Activation (e.g., SOCl2) Start->Step1 Step 1 Intermediate Furan-2-carbonyl Chloride (Reactive Intermediate) Step1->Intermediate Step2 Amidation Reaction Intermediate->Step2 Amine Primary/Secondary Amine (R-NH2) Amine->Step2 Step 2 Product Furan-2-carboxamide Derivative Step2->Product

Caption: Generalized workflow for the synthesis of furan-2-carboxamide derivatives.

Biological Activities and Data

Furan-2-carboxamide derivatives have demonstrated a wide spectrum of biological activities. The following sections summarize their potential as anticancer, antimicrobial, and antibiofilm agents, with quantitative data presented for comparative analysis.

Numerous studies have highlighted the potent cytotoxic effects of furan-2-carboxamides against various human cancer cell lines. The mechanism of action often involves the disruption of critical cellular processes like microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8]

A novel furan-2-carboxamide based small molecule was identified as a microtubule stabilizing agent, exhibiting IC50 values ranging from 4 µM to 8 µM in different cancer cell lines.[8] Another study reported a series of new furan-based derivatives, where compounds 4 and 7 showed significant cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values of 4.06 µM and 2.96 µM, respectively.[7] Furthermore, a series of carbamothioyl-furan-2-carboxamide derivatives showed considerable anticancer potential against HepG2, Huh-7, and MCF-7 cell lines.[3][5] The p-tolylcarbamothioyl)furan-2-carboxamide derivative, in particular, demonstrated high activity, reducing the cell viability of hepatocellular carcinoma cells to 33.29% at a concentration of 20 μg/mL.[3][4][5]

Table 1: Anticancer Activity of Furan-2-Carboxamide Derivatives

Compound Class Cancer Cell Line Activity Metric Value Reference
Furan-2-carboxamide Various IC50 4 - 8 µM [8]
Pyridine carbohydrazide (4 ) MCF-7 IC50 4.06 µM [7]
N-phenyl triazinone (7 ) MCF-7 IC50 2.96 µM [7]
Carbamothioyl-furan-2-carboxamide HepG2, Huh-7, MCF-7 % Cell Viability Significant Activity [3]

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | % Cell Viability | 33.29% (at 20 µg/mL) |[3][4][5] |

The furan-2-carboxamide scaffold is also a promising backbone for the development of novel antimicrobial agents. Derivatives incorporating functional groups like 2,4-dinitrophenylhydrazone and thiosemicarbazone have been synthesized and evaluated for their efficacy.[9]

A series of carbamothioyl-furan-2-carboxamide derivatives showed significant antibacterial and antifungal properties.[3] Specifically, derivatives with a 2,4-dinitrophenyl moiety were effective against various bacterial and fungal strains, with inhibition zones (I.Z) ranging from 9–17 mm and Minimum Inhibitory Concentrations (MICs) between 150.7–295 μg/mL.[3][4][5] The antifungal activity was noted to be particularly prominent.[3] Another study found that compounds containing a 2,4-dinitrophenylhydrazone moiety were the most active against E. coli.[9]

Table 2: Antimicrobial Activity of Furan-2-Carboxamide Derivatives

Compound Class/Derivative Microbial Strain Activity Metric Value Reference
Carbamothioyl-furan-2-carboxamides Bacteria & Fungi I.Z. 9 - 17 mm [3][5]
(2,4-dinitrophenyl containing) Bacteria & Fungi MIC 150.7 - 295 µg/mL [3][5]
Compound 4b E. coli I.Z. 10.5 mm [3]
E. coli MIC 280 µg/mL [3]
Compound 4a S. aureus I.Z. 13 mm [3]
S. aureus MIC 265 µg/mL [3]
Compound 4f B. cereus I.Z. 16 mm [3]
B. cereus MIC 230 µg/mL [3]

| 2,4-dinitrophenylhydrazones | E. coli | Activity | Most Active |[9] |

Bacterial biofilms pose a significant challenge in treating persistent infections. Furan-2-carboxamides have been investigated as agents to inhibit biofilm formation, particularly in Pseudomonas aeruginosa. This activity is often linked to the inhibition of quorum sensing pathways.

A study on a diverse collection of furan-2-carboxamides reported significant antibiofilm activity against P. aeruginosa.[10] The design involved the bioisosteric replacement of a furanone ring with the furan-2-carboxamide moiety.[10][11] Carbohydrazide and triazole derivatives were particularly effective, with compound 4b showing the most remarkable activity, achieving 58% biofilm inhibition.[10][11] These active compounds were also found to reduce the production of virulence factors like pyocyanin and proteases, suggesting the quorum sensing receptor LasR as a plausible target.[10]

Table 3: Antibiofilm Activity of Furan-2-Carboxamide Derivatives

Compound Class Target Organism Activity Metric Value Proposed Target Reference
Carbohydrazides & Triazoles P. aeruginosa % Biofilm Inhibition Significant LasR [10]

| Compound 4b | P. aeruginosa | % Biofilm Inhibition | 58% | LasR |[10][11] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of furan-2-carboxamides is crucial for rational drug design.

In cancer cells, certain furan-2-carboxamide derivatives act as tubulin polymerization inhibitors, which disrupts microtubule formation.[7] This leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis. The apoptotic cascade initiated by these compounds has been shown to involve the intrinsic mitochondrial pathway. This is evidenced by an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2.[7]

G cluster_apoptosis Apoptotic Pathway Induced by Furan-2-Carboxamides in MCF-7 Cells Compound Furan-Carboxamide (Compounds 4 & 7) Tubulin Inhibition of Tubulin Polymerization Compound->Tubulin G2M G2/M Phase Cell Cycle Arrest Tubulin->G2M p53 ↑ p53 Levels G2M->p53 Bax ↑ Bax Levels (Pro-apoptotic) p53->Bax Bcl2 ↓ Bcl-2 Levels (Anti-apoptotic) p53->Bcl2 Mitochondria Mitochondrial Pathway Bax->Mitochondria Activates Bcl2->Mitochondria Inhibits Apoptosis Apoptosis (Cell Death) Mitochondria->Apoptosis G cluster_antibiofilm Logical Workflow of Antibiofilm Activity Design Design: Bioisosteric Replacement (Furanone → Furan-2-carboxamide) Compound Active Furan-2-carboxamide (e.g., Carbohydrazide 4b) Design->Compound Target Target Interaction: Binds to LasR Receptor Compound->Target Molecular Docking Suggests QS Inhibition of Quorum Sensing Target->QS Virulence Reduced Production of Virulence Factors (Pyocyanin, Proteases) QS->Virulence Biofilm Inhibition of P. aeruginosa Biofilm Virulence->Biofilm

References

In Vitro Screening of 5-bromo-N-cyclooctylfuran-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening data available for the compound 5-bromo-N-cyclooctylfuran-2-carboxamide. The information is compiled from publicly available bioassay data, offering insights into its biological activities and potential therapeutic applications. This document adheres to stringent data presentation and visualization standards to facilitate clear and effective comprehension by researchers, scientists, and drug development professionals.

Compound Profile

Identifier Value
IUPAC Name This compound
PubChem CID 762748
ChEMBL ID CHEMBL1589508
Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
Canonical SMILES C1CCC(CCC1)NC(=O)C2=CC=C(O2)Br

Quantitative Bioactivity Data

The following tables summarize the quantitative results from various in vitro screening assays performed on this compound.

Enzymatic Assay: Inhibition of Dipeptidyl Peptidase IV (DPP4)

PubChem BioAssay Accession ID (AID): 1504, 1631, 1782

Parameter Value Assay Conditions
IC500.891 µMqHTS, substrate: Gly-Pro-AMC
PubChem Activity Score43-
Activity OutcomeActive-
Cell-Based Assay: Inhibition of Plasmodium falciparum Proliferation

PubChem BioAssay Accession ID (AID): 488774, 504834

Parameter Value Assay Conditions
IC505.25 µMqHTS, 96-hour incubation, luciferase reporter
PubChem Activity Score21-
Activity OutcomeActive-

Experimental Protocols

qHTS for Inhibitors of Dipeptidyl Peptidase IV (DPP4)

This protocol is based on the information provided in PubChem BioAssay AIDs 1504, 1631, and 1782.

Objective: To identify inhibitors of the enzymatic activity of human Dipeptidyl peptidase IV (DPP4).

Methodology: Quantitative High-Throughput Screening (qHTS).

Materials:

  • Enzyme: Recombinant human DPP4.

  • Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: Tris-HCl buffer with appropriate co-factors.

  • Test Compound: this compound dissolved in DMSO.

  • Microplates: 1536-well format.

Procedure:

  • A solution of DPP4 enzyme in assay buffer is dispensed into the microplate wells.

  • The test compound, this compound, is added to the wells at various concentrations.

  • The plate is incubated for a defined period to allow for compound-enzyme interaction.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.

  • The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

  • The fluorescence intensity is measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • The inhibition of DPP4 activity is calculated as the percentage decrease in fluorescence signal in the presence of the compound compared to a DMSO control.

  • IC50 values are determined from the concentration-response curves.

qHTS for Delayed Death Inhibitors of Plasmodium falciparum

This protocol is based on the information provided in PubChem BioAssay AIDs 488774 and 504834.[1]

Objective: To identify compounds that exhibit a "delayed death" phenotype against the malaria parasite Plasmodium falciparum, indicative of apicoplast targeting.

Methodology: Cell-based quantitative High-Throughput Screening (qHTS).

Materials:

  • Plasmodium falciparum Strain: A luciferase-expressing strain.

  • Host Cells: Human erythrocytes.

  • Culture Medium: RPMI 1640 supplemented with Albumax, sodium bicarbonate, and gentamycin.[1]

  • Test Compound: this compound dissolved in DMSO.

  • Luciferase Detection Reagent: Commercially available luciferase assay substrate.

  • Microplates: 1536-well white solid bottom plates.

Procedure:

  • Culture medium is dispensed into the microplate wells.

  • The test compound is added to the wells using a pin tool.[1]

  • Erythrocytes infected with the luciferase-expressing P. falciparum parasites are added to the wells.

  • The plates are incubated for 96 hours at 37°C in a 5% CO2 atmosphere to allow for two generations of parasite replication.[1]

  • Luciferase detection reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.[1]

  • Luminescence is measured using a suitable plate reader.

  • Inhibition of parasite growth is determined by the decrease in luminescence signal.

  • IC50 values are calculated from the dose-response data.

Signaling Pathways and Experimental Workflows

Dipeptidyl Peptidase IV (DPP4) Signaling Pathway

Dipeptidyl peptidase-4 (DPP4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] This ultimately results in improved glycemic control.

DPP4_Signaling_Pathway cluster_0 Intestinal L-cell cluster_1 Pancreatic Islets Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates secretion Insulin Secretion Insulin Secretion GLP-1 (active)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion GLP-1 (active)->Glucagon Secretion inhibits DPP4 DPP4 GLP-1 (active)->DPP4 substrate GLP-1 (inactive) GLP-1 (inactive) DPP4->GLP-1 (inactive) inactivates This compound This compound This compound->DPP4 inhibits DPP4_Workflow start Start dispense_enzyme Dispense DPP4 Enzyme start->dispense_enzyme add_compound Add Test Compound (this compound) dispense_enzyme->add_compound incubate1 Incubate add_compound->incubate1 add_substrate Add Substrate (Gly-Pro-AMC) incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 measure_fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) incubate2->measure_fluorescence analyze_data Data Analysis (Calculate % Inhibition, IC50) measure_fluorescence->analyze_data end End analyze_data->end Malaria_Workflow start Start dispense_medium Dispense Culture Medium start->dispense_medium add_compound Add Test Compound (this compound) dispense_medium->add_compound add_cells Add Infected Erythrocytes (P. falciparum-luc) add_compound->add_cells incubate Incubate for 96 hours add_cells->incubate add_reagent Add Luciferase Reagent incubate->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Data Analysis (Calculate % Inhibition, IC50) measure_luminescence->analyze_data end End analyze_data->end

References

Technical Guide: Solubility and Stability Testing of 5-bromo-N-cyclooctylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel compound, 5-bromo-N-cyclooctylfuran-2-carboxamide. The information herein is intended to support research and development activities by outlining established experimental protocols and data presentation standards.

Introduction

This compound is a small molecule compound with potential therapeutic applications.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its development as a drug candidate. Solubility influences bioavailability and formulation strategies, while stability data are essential for determining shelf-life and appropriate storage conditions.[2][3] This guide details standardized protocols for generating these crucial data sets.

Solubility Profile

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[4][5] The experimental solubility of this compound has been determined and is summarized in the table below.

Table 1: Experimental Solubility of this compound
ParameterValueConditionsData Source
Solubility37.2 µg/mLpH 7.4Burnham Center for Chemical Genomics[1]

Stability Profile

Stability testing evaluates the extent to which a pharmaceutical product retains its properties over time under the influence of various environmental factors such as temperature, humidity, and light.[6][7] While specific experimental stability data for this compound is not publicly available, the following table illustrates a typical format for presenting such data from a formal stability study.

Table 2: Illustrative Stability Data for this compound
Storage ConditionTime PointAssay (%)AppearanceRelated Substances (%)
25°C ± 2°C / 60% RH ± 5% RH0 Months100.2White to off-white powder< 0.1
(Long-Term)3 Months100.1No change< 0.1
6 Months99.8No change0.12
12 Months99.5No change0.15
40°C ± 2°C / 75% RH ± 5% RH0 Months100.2White to off-white powder< 0.1
(Accelerated)3 Months99.6No change0.18
6 Months98.9No change0.25

Note: The data in this table is hypothetical and serves as an example of how stability testing results would be presented.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable solubility and stability data.

Thermodynamic Solubility Determination

This protocol describes the shake-flask method, a common approach for determining thermodynamic solubility.[5]

Objective: To determine the equilibrium solubility of this compound in a specified buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a scintillation vial.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the suspension to settle.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with the dissolution medium to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Prepare a standard curve of this compound of known concentrations to determine the concentration of the test sample.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to vial prep2 Add known volume of PBS (pH 7.4) prep1->prep2 equil1 Seal and shake at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 G cluster_storage Storage Conditions cluster_testing Testing Time Points cluster_analysis Analysis start Package 3 Batches of Compound long_term Long-Term 25°C / 60% RH start->long_term accelerated Accelerated 40°C / 75% RH start->accelerated lt_points 0, 3, 6, 9, 12, 18, 24, 36 months long_term->lt_points acc_points 0, 3, 6 months accelerated->acc_points analysis Appearance Assay Related Substances lt_points->analysis acc_points->analysis end Establish Shelf-Life & Storage Conditions analysis->end

References

Identifying Therapeutic Targets for 5-bromo-N-cyclooctylfuran-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the identification of therapeutic targets for the novel chemical entity, 5-bromo-N-cyclooctylfuran-2-carboxamide. To date, there is a notable absence of publicly available data regarding the biological activity and molecular targets of this compound. This document provides a proposed roadmap for researchers, detailing established and robust experimental methodologies for target deconvolution and validation. Furthermore, based on the analysis of structurally related furan carboxamide derivatives, we present hypothesized areas of biological activity to guide initial screening efforts. The protocols and workflows detailed herein are intended to serve as a foundational resource for initiating a thorough investigation into the therapeutic potential of this compound.

Introduction

This compound is a small molecule with a chemical structure featuring a furan-2-carboxamide core coupled to a cyclooctyl moiety. While the synthesis and basic chemical properties of this compound are accessible, a comprehensive review of scientific literature and bioactivity databases reveals a significant gap in our understanding of its biological function. The identification of specific molecular targets is a critical step in the drug discovery pipeline, providing the mechanistic understanding necessary for further development, optimization, and clinical translation.

This guide puts forth a systematic approach to elucidate the mechanism of action of this compound, commencing with broad phenotypic screening and proceeding to sophisticated proteomic techniques for precise target identification and validation.

Hypothesized Biological Activities Based on Structural Analogs

An analysis of scientific literature on compounds containing the furan carboxamide scaffold suggests a range of potential biological activities. These derivatives have been reported to exhibit properties including:

  • Anticancer Activity: Certain carbamothioyl-furan-2-carboxamide derivatives have shown potential against various human cancer cell lines, including HepG2, Huh-7, and MCF-7.[1]

  • Antimicrobial and Antifungal Properties: The furan nucleus is a component of various compounds with demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2][3][4] Some furan-2-carboxamides have been investigated as inhibitors of the quorum-sensing receptor LasR in Pseudomonas aeruginosa, suggesting a role in combating bacterial biofilm formation.[5]

  • Anti-inflammatory Action: Furan-containing molecules have been identified as inhibitors of COX enzymes, which are key mediators of inflammation.[3]

  • Antihyperlipidemic Potential: Studies on N-(benzoylphenyl)-2-furamide derivatives have indicated significant antihyperlipidemic effects in animal models.[6]

  • Antiviral Capabilities: Some furan derivatives have been investigated for their ability to inhibit viral replication, including that of SARS-CoV-2 Mpro.[7]

  • Cardiovascular and Neurological Activity: The furan-2-carboxamide scaffold has been explored in the context of cardiovascular diseases, with some derivatives acting as urotensin-II receptor antagonists.[8] Additionally, related structures are found in compounds with central nervous system activity.[8]

These findings provide a rational basis for directing the initial phases of investigation into the biological effects of this compound.

Proposed Experimental Workflow for Target Identification

A multi-pronged approach is recommended to systematically identify and validate the therapeutic target(s) of this compound. The proposed workflow integrates phenotypic screening with advanced proteomic and biophysical methods.

G cluster_0 Phase 1: Phenotypic Screening & Hypothesis Generation cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation & Mechanistic Studies phenotypic_screening Broad Phenotypic Screening (e.g., cell viability assays in diverse cancer cell lines, antimicrobial assays) hypothesis Hypothesis Generation (Based on screening results and structural analog data) phenotypic_screening->hypothesis affinity_chromatography Affinity Chromatography- Mass Spectrometry hypothesis->affinity_chromatography cetsa Cellular Thermal Shift Assay (CETSA) hypothesis->cetsa putative_targets Identification of Putative Targets affinity_chromatography->putative_targets cetsa->putative_targets biochemical_assays In Vitro Biochemical Assays (e.g., enzyme kinetics, binding assays) putative_targets->biochemical_assays cellular_assays Cell-based Target Engagement Assays (e.g., reporter assays, knockdown/overexpression) putative_targets->cellular_assays pathway_analysis Signaling Pathway Analysis cellular_assays->pathway_analysis

Caption: Proposed experimental workflow for target identification.

Detailed Experimental Protocols

Affinity Chromatography-Mass Spectrometry

This method is a powerful tool for identifying proteins that directly bind to a small molecule of interest.[9][10][11][12]

Objective: To isolate and identify proteins from a cell lysate that physically interact with this compound.

Methodology:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound that incorporates a linker arm and a terminal biotin tag. The attachment point of the linker should be at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for biological activity.

  • Immobilization of the Affinity Probe:

    • Incubate the biotinylated probe with streptavidin-conjugated agarose or magnetic beads to immobilize the compound.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound in initial screens) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the immobilized affinity probe for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have not been conjugated to the probe.

    • For a competition control, pre-incubate the lysate with an excess of the non-biotinylated this compound before adding the affinity probe-conjugated beads.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by using a competitive elution buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control samples.

    • Perform in-gel tryptic digestion of the proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

G cluster_0 Probe Preparation cluster_1 Protein Binding cluster_2 Isolation & Identification synthesis Synthesize Biotinylated Compound immobilization Immobilize on Streptavidin Beads synthesis->immobilization incubation Incubate Lysate with Beads immobilization->incubation lysate_prep Prepare Cell Lysate lysate_prep->incubation washing Wash to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution sds_page SDS-PAGE elution->sds_page ms_analysis LC-MS/MS Analysis sds_page->ms_analysis G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis treat_cells Treat Cells with Compound or Vehicle heat_challenge Heat Cell Aliquots across a Temperature Gradient treat_cells->heat_challenge lysis Lyse Cells and Separate Soluble Proteins heat_challenge->lysis quantification Quantify Target Protein (e.g., Western Blot) lysis->quantification analysis Plot Melting Curves and Determine Thermal Shift quantification->analysis G cluster_0 Apoptosis Pathway Compound This compound Target Putative Target (e.g., Bcl-2 family protein) Compound->Target inhibition/activation Bax_Bak Bax/Bak Activation Target->Bax_Bak Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_1 Cell Cycle Regulation Pathway Compound This compound Target Putative Target (e.g., Cyclin-Dependent Kinase) Compound->Target inhibition CDK_Cyclin CDK/Cyclin Complex Target->CDK_Cyclin CellCycleArrest Cell Cycle Arrest Target->CellCycleArrest Rb Rb Phosphorylation CDK_Cyclin->Rb E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase

References

Methodological & Application

Application Note: Detailed Synthesis Protocol for 5-bromo-N-cyclooctylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

This document provides a detailed protocol for the synthesis of 5-bromo-N-cyclooctylfuran-2-carboxamide, a valuable building block for researchers in medicinal chemistry and drug development. The synthesis is based on a standard amide coupling reaction between 5-bromofuran-2-carboxylic acid and cyclooctylamine.

Compound Information

ParameterValueReference
Product Name This compound--INVALID-LINK--[1]
CAS Number 310453-09-9--INVALID-LINK--[1]
Molecular Formula C₁₃H₁₈BrNO₂--INVALID-LINK--[1]
Molecular Weight 300.19 g/mol --INVALID-LINK--[1]
Starting Material 1 5-Bromofuran-2-carboxylic acid[2][3][4][5][6]
CAS Number (SM1) 585-70-6[2][3][4][5][6]
Molecular Weight (SM1) 190.98 g/mol [5]
Starting Material 2 Cyclooctylamine[7][8][9][10][11]
CAS Number (SM2) 5452-37-9[8]
Molecular Weight (SM2) 127.23 g/mol [8]

Experimental Protocol: Amide Coupling Using a Carbodiimide Reagent

This protocol is a general guideline based on established amide bond formation methodologies[12][13]. Optimization may be required to achieve higher yields.

Materials and Reagents:

  • 5-Bromofuran-2-carboxylic acid

  • Cyclooctylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromofuran-2-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add hydroxybenzotriazole (HOBt, 1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve cyclooctylamine (1.1 equivalents) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Protocol: Acyl Chloride Formation

An alternative method involves the conversion of the carboxylic acid to its more reactive acyl chloride intermediate[12][14].

  • Acyl Chloride Formation: Gently reflux a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) or treat it with oxalyl chloride in an anhydrous solvent like DCM with a catalytic amount of DMF. After the reaction is complete (typically 1-3 hours), remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM. Cool the solution in an ice bath and add a solution of cyclooctylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq) in DCM dropwise.

  • Reaction and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC). The work-up and purification steps are similar to the carbodiimide protocol described above.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the carbodiimide coupling method.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reagents Reagents & Conditions SM1 5-Bromofuran-2-carboxylic acid Reaction Amide Coupling Reaction SM1->Reaction SM2 Cyclooctylamine SM2->Reaction Reagents EDC, HOBt, DIPEA Reagents->Reaction Solvent Anhydrous DCM or DMF Solvent->Reaction Conditions Room Temperature, 12-24h Conditions->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes: 5-bromo-N-cyclooctylfuran-2-carboxamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-bromo-N-cyclooctylfuran-2-carboxamide in cell-based assays. While direct experimental data for this specific compound is limited, this document leverages findings from structurally similar furan-2-carboxamide derivatives to propose potential applications, relevant experimental protocols, and anticipated biological effects. The information herein serves as a foundational guide for initiating research into the cellular activities of this compound.

Introduction

This compound is a synthetic organic compound featuring a furan-2-carboxamide core structure. This structural motif is present in numerous biologically active molecules with demonstrated potential in medicinal chemistry. Based on the activities of related compounds, this compound is a candidate for investigation in several areas of drug discovery, particularly as an anticancer agent.

Potential Applications

Based on the known biological activities of analogous furan-2-carboxamide derivatives, this compound may exhibit the following properties, making it a valuable tool for cell-based research:

  • Anticancer Activity: Furan-2-carboxamide derivatives have been reported to possess cytotoxic and antiproliferative effects against various cancer cell lines.

  • Cell Cycle Regulation: Similar compounds have been shown to induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation.

  • Induction of Apoptosis: The furan-2-carboxamide scaffold is associated with the initiation of programmed cell death in cancer cells.

  • Microtubule Dynamics Modulation: Some derivatives have been identified as microtubule-stabilizing agents, a mechanism shared with successful anticancer drugs.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the cytotoxic activities of structurally related furan and indole carboxamide derivatives in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

Table 1: Cytotoxicity of a Furan-2-Carboxamide Derivative (Microtubule Stabilizing Agent)

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer~4-8
MCF-7Breast Cancer~4-8
A549Lung Cancer~4-8

Data is generalized from a study on a novel furan-2-carboxamide derivative and should be considered indicative.

Table 2: Anti-proliferative and Anti-angiogenic Activity of a 5-bromo-indole-2-carboxamide Derivative

AssayCell Line/ModelIC50 (µg/mL)
Anti-angiogenic ActivityRat Aorta Model15.4
Anti-proliferative EffectHUVEC5.6
Anti-proliferative EffectA549 (Lung Cancer)14.4

Note: The molecular structure of this indole derivative differs from the furan core of the target compound, but the presence of the 5-bromo-carboxamide moiety suggests a potential for related bioactivity.

Proposed Signaling Pathway

Based on findings for related furan-2-carboxamide compounds, a plausible mechanism of action for this compound in cancer cells involves the stabilization of microtubules. This leads to a cascade of events culminating in apoptotic cell death.

G A 5-bromo-N-cyclooctylfuran- 2-carboxamide B Tubulin Subunits A->B Binds to C Microtubule Stabilization B->C Promotes D Mitotic Spindle Dysfunction C->D E G2/M Phase Cell Cycle Arrest D->E F Activation of Apoptotic Signaling Cascade E->F Triggers G Apoptosis F->G

Caption: Proposed mechanism of action via microtubule stabilization.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the potential anticancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cells.

Workflow:

G A Seed cells in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.

Workflow:

G A Seed cells and treat with compound for 24-48h B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Determine cell cycle distribution F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at one or more concentrations for 24-48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Disclaimer

The quantitative data and proposed mechanism of action presented in these application notes are based on studies of structurally related compounds. The actual biological activity and potency of this compound may differ. These protocols and data should be used as a starting point for investigation, and experimental conditions should be optimized for each specific cell line and assay.

Application Notes and Protocols for 5-bromo-N-cyclooctylfuran-2-carboxamide as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a hypothetical guide for the characterization and use of 5-bromo-N-cyclooctylfuran-2-carboxamide as a chemical probe. As of the date of this document, there is no publicly available scientific literature detailing its specific biological targets or applications. The methodologies described are based on established general practices for the development of novel chemical probes.

Introduction

This compound is a small molecule containing a furan-carboxamide scaffold, a common motif in biologically active compounds. The presence of a bromine atom offers potential for specific interactions within protein binding pockets and serves as a handle for synthetic modification. The N-cyclooctyl group contributes to the molecule's lipophilicity, which may influence its cell permeability and pharmacokinetic properties. This document outlines a hypothetical workflow to investigate the potential of this compound as a chemical probe for a specific biological target.

Hypothetical Application: Inhibition of Kinase X

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of "Kinase X," a putative serine/threonine kinase implicated in a cancer signaling pathway.

Principle of Action

This compound is proposed to act as an ATP-competitive inhibitor of Kinase X. By occupying the ATP-binding site, it prevents the phosphorylation of downstream substrates, thereby modulating the Kinase X signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound (BCFC) and a structurally related, inactive control compound (BCFC-inactive).

ParameterThis compound (BCFC)Inactive Control (BCFC-inactive)
Kinase X IC50 50 nM> 10 µM
Cellular Target Engagement (EC50) 200 nM> 20 µM
Selectivity (Kinase Panel) >50-fold selective for Kinase X over 100 other kinasesNot Determined
Cell Proliferation (Cancer Cell Line Y) GI50 500 nM> 30 µM
Solubility (PBS, pH 7.4) 25 µM30 µM
LogP 3.53.6

Experimental Protocols

Synthesis of this compound

This protocol is based on general methods for the synthesis of N-substituted furan-2-carboxamides.

Materials:

  • 5-bromofuran-2-carboxylic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Cyclooctylamine

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a solution of 5-bromofuran-2-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude 5-bromofuran-2-carbonyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve cyclooctylamine and TEA in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Stir the reaction at room temperature for 16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield this compound.

In Vitro Kinase Inhibition Assay

Principle: A biochemical assay to determine the 50% inhibitory concentration (IC50) of the compound against Kinase X.

Materials:

  • Recombinant Kinase X

  • Kinase X substrate peptide

  • ATP

  • Kinase buffer

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Kinase X, its substrate, and kinase buffer.

  • Add serial dilutions of this compound to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the optimized reaction time at the appropriate temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

Principle: A cellular thermal shift assay (CETSA) to confirm that the compound binds to Kinase X in a cellular context.

Materials:

  • Cancer Cell Line Y (expressing Kinase X)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • Equipment for heating cell lysates and performing Western blotting

Procedure:

  • Treat cultured Cancer Cell Line Y with the compound or vehicle control.

  • Harvest and lyse the cells.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge to pellet aggregated proteins.

  • Analyze the supernatant for the presence of soluble Kinase X by Western blotting using a specific antibody.

  • A shift in the melting temperature of Kinase X in the presence of the compound indicates target engagement.

Target Identification by Affinity Chromatography

Principle: To identify the cellular targets of this compound through affinity purification followed by mass spectrometry.

Materials:

  • A derivative of this compound with a linker for immobilization (e.g., an amino or carboxyl group)

  • NHS-activated sepharose beads

  • Cell lysate from a relevant cell line

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Synthesize a derivative of the compound with a suitable linker.

  • Covalently attach the derivatized compound to NHS-activated sepharose beads.

  • Incubate the beads with cell lysate.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the specifically bound proteins.

  • Identify the eluted proteins by mass spectrometry.

Visualizations

G Hypothetical Signaling Pathway of Kinase X Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase X

Hypothetical Signaling Pathway of Kinase X

G Chemical Probe Development Workflow cluster_0 Probe Discovery cluster_1 Probe Characterization cluster_2 Probe Application Synthesis Synthesis In Vitro Screening In Vitro Screening Synthesis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Potency & Selectivity Potency & Selectivity Hit Identification->Potency & Selectivity Cellular Activity Cellular Activity Potency & Selectivity->Cellular Activity Target Engagement Target Engagement Cellular Activity->Target Engagement Target Identification Target Identification Target Engagement->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Phenotypic Studies Phenotypic Studies Pathway Analysis->Phenotypic Studies

Chemical Probe Development Workflow

Application Notes and Protocols for the Quantification of 5-bromo-N-cyclooctylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-cyclooctylfuran-2-carboxamide is a synthetic organic compound containing a furan ring, a carboxamide linker, and a cyclooctyl group, with a bromine substituent on the furan ring. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are established for the analysis of halogenated organic compounds and furan derivatives, ensuring robust and reliable quantification.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for method development, including the preparation of standards and sample solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H18BrNO2[4]
Molar Mass300.19 g/mol [4]
Solubility (pH 7.4)37.2 µg/mL[4]
IUPAC NameThis compound[4]

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: HPLC-UV for routine analysis in formulations and GC-MS for sensitive detection in complex biological matrices.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and for in-process quality control.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade, purified by a system like Milli-Q.

  • Formic acid, analytical grade.

  • This compound reference standard.

2. Chromatographic Conditions: A summary of the optimized HPLC-UV conditions is provided in Table 2.

Table 2: HPLC-UV Method Parameters

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 50% B2-10 min: 50-95% B10-12 min: 95% B12-12.1 min: 95-50% B12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (based on typical UV absorbance of similar furan derivatives)
Run Time 15 minutes

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).

4. Sample Preparation (for a tablet formulation):

  • Weigh and finely powder 10 tablets.

  • Accurately weigh a portion of the powder equivalent to one tablet's average weight.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the initial mobile phase to a concentration within the calibration range.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.99).

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Sample Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking LLE Liquid-Liquid Extraction IS_Spiking->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation GC_Injection GC Injection Evaporation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection (SIM) Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Concentration Calculation Peak_Integration->Quantification Calibration->Quantification Logical_Relationship Analyte This compound Method_Selection Method Selection Analyte->Method_Selection Matrix Sample Matrix Matrix->Method_Selection Sensitivity Required Sensitivity Sensitivity->Method_Selection HPLC_UV HPLC-UV Method_Selection->HPLC_UV Pharmaceutical Formulation (Lower Sensitivity) GC_MS GC-MS Method_Selection->GC_MS Biological Matrix (Higher Sensitivity)

References

Application Notes and Protocols for High-Throughput Screening of Furan-2-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of furan-2-carboxamide libraries against various biological targets. The following sections describe validated assays for identifying novel antibacterial, antibiofilm, and anticancer agents.

Application Note 1: Antibiofilm and Anti-Quorum Sensing Activity Against Pseudomonas aeruginosa

This application note describes a high-throughput screening workflow to identify furan-2-carboxamide derivatives with antibiofilm and anti-quorum sensing (QS) activity against the opportunistic pathogen Pseudomonas aeruginosa. The primary screen utilizes the crystal violet staining method for biofilm quantification, followed by secondary assays to assess the inhibition of key virulence factors regulated by quorum sensing.

Logical Workflow for Antibiofilm Screening

cluster_primary Primary High-Throughput Screen cluster_secondary Secondary Assays (Hit Confirmation & Mechanism) start Furan-2-Carboxamide Library (in DMSO) plate Prepare 96-well plates with P. aeruginosa suspension and compounds (50 µM) start->plate incubate_24h Incubate at 37°C for 24h plate->incubate_24h crystal_violet Crystal Violet Staining and Quantification (OD595) incubate_24h->crystal_violet primary_hits Identify Primary Hits (Significant Biofilm Inhibition) crystal_violet->primary_hits culture_hits Culture P. aeruginosa with active compounds (50 µM) primary_hits->culture_hits Advance Hits centrifuge Centrifuge culture and collect supernatant culture_hits->centrifuge pyocyanin Pyocyanin Inhibition Assay (OD695) centrifuge->pyocyanin protease Protease Inhibition Assay (Azocasein Substrate, OD440) centrifuge->protease confirmed_hits Confirmed Hits with Anti-Quorum Sensing Activity pyocyanin->confirmed_hits protease->confirmed_hits cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening start_ac Furan-2-Carboxamide Library (in DMSO) plate_ac Seed cancer cell lines (e.g., HepG2, MCF-7) in 96-well plates start_ac->plate_ac treat_ac Treat cells with compounds (e.g., 100 µg/mL) for 48h plate_ac->treat_ac mtt_assay MTT Assay for Cell Viability (OD490) treat_ac->mtt_assay hits_ac Identify Hits with Significant Cytotoxicity mtt_assay->hits_ac start_am Furan-2-Carboxamide Library (in DMSO) well_diffusion Well Diffusion Assay (Gram+/Gram- bacteria, Fungi) start_am->well_diffusion measure_zones Measure Inhibition Zones (mm) well_diffusion->measure_zones mic_assay Broth Microdilution Assay (Resazurin-based) measure_zones->mic_assay hits_am Determine MIC Values (µg/mL) mic_assay->hits_am

Application Notes & Protocols for the Purification of 5-bromo-N-cyclooctylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-bromo-N-cyclooctylfuran-2-carboxamide is a halogenated heterocyclic compound. Halogenated heterocycles are significant in synthetic chemistry as they serve as intermediates in the creation of more complex organic compounds. The purity of such intermediates is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of a final drug candidate. This document provides detailed protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization and column chromatography. Potential impurities in this compound may include unreacted starting materials (5-bromofuroic acid and cyclooctylamine), coupling reagents, and byproducts from side reactions.

Data Presentation: Comparison of Purification Techniques

The selection of a purification technique depends on the impurity profile, the scale of the purification, and the desired final purity. Below is a summary of common techniques and their typical applications.

Technique Principle Typical Solvents/Stationary Phase Scale Purity Achieved Advantages Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Ethanol, Methanol, Ethyl Acetate, Hexane, Dichloromethane, or mixtures (e.g., Ethanol-DMF)[1]Milligrams to Kilograms>98%Cost-effective, scalable, good for removing minor impurities.Requires a solid compound, potential for product loss in the mother liquor.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.[2]Stationary Phase: Silica gel or Alumina.[3] Mobile Phase: Hexane-Ethyl Acetate gradients, Dichloromethane-Methanol gradients.[4]Micrograms to Kilograms[2]>99%High resolution, applicable to a wide range of compounds, can separate complex mixtures.[2][3]More time-consuming and expensive than recrystallization, requires solvent disposal.
Preparative HPLC High-resolution column chromatography under high pressure.Stationary Phase: C18, Silica. Mobile Phase: Acetonitrile-Water, Methanol-Water gradients.Milligrams to Grams>99.5%Very high purity, automated systems are available.Expensive, limited scalability, requires specialized equipment.
Aqueous Wash Partitioning of impurities between an organic solvent and an aqueous phase based on their acidity, basicity, or polarity.Saturated Sodium Bicarbonate (NaHCO₃) solution, 1N Hydrochloric Acid (HCl), Brine.[5]Milligrams to KilogramsVariable (used for initial cleanup)Simple, fast, effective for removing acidic/basic impurities.Limited to impurities with different solubility in aqueous and organic phases.

Experimental Protocols

General Work-up Procedure (Aqueous Wash)

This protocol is a standard procedure following the synthesis of N-(4-bromophenyl)furan-2-carboxamide and can be adapted for this compound to remove acidic and water-soluble impurities.[5]

Objective: To perform an initial purification of the crude reaction mixture.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

  • 1N Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1N HCl solution to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and discard the aqueous (bottom) layer.

  • Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel.

  • Shake the funnel, vent, and allow the layers to separate. Discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

This protocol is a general method for the purification of N-substituted carboxamides.[1] The choice of solvent is critical and may require some optimization.

Objective: To obtain a highly pure crystalline product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture like Ethanol-DMF)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Purification by Flash Column Chromatography

This is a common and effective method for purifying furan-2-carboxamides.[4][5]

Objective: To separate the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)[6]

  • Chromatography column

  • Eluent (e.g., a mixture of Hexane and Ethyl Acetate)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.[2][3] Allow the silica to settle, ensuring a flat top surface. A layer of sand can be added to the top to prevent disturbance.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using compressed air or a pump) to push the solvent through the column.[3]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Purification_Workflow start Crude this compound aqueous_wash Aqueous Work-up (Wash with NaHCO3, Brine) start->aqueous_wash tlc_analysis TLC Analysis of Crude Product aqueous_wash->tlc_analysis single_spot Single Major Spot? tlc_analysis->single_spot recrystallization Recrystallization single_spot->recrystallization  Yes column_chromatography Flash Column Chromatography single_spot->column_chromatography  No (Multiple Spots) purity_check_recrystallization Check Purity (TLC, NMR, LC-MS) recrystallization->purity_check_recrystallization purity_check_column Check Purity (TLC, NMR, LC-MS) column_chromatography->purity_check_column pure_product Pure Product purity_check_recrystallization->pure_product purity_check_column->pure_product

Caption: Workflow for selecting a purification technique.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC to find Eluent System (e.g., Hexane:EtOAc) pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Experimental workflow for flash column chromatography.

References

Application Note: Derivatization of 5-bromo-N-cyclooctylfuran-2-carboxamide for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the derivatization of 5-bromo-N-cyclooctylfuran-2-carboxamide, a key starting material for the generation of a library of analogs for structure-activity relationship (SAR) studies. The protocols focus on two robust and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the synthesis of 5-aryl derivatives and the Buchwald-Hartwig amination for the synthesis of 5-amino derivatives. These derivatization strategies enable the exploration of the chemical space around the furan-2-carboxamide core, a scaffold present in numerous biologically active compounds. This note also presents illustrative data on the potential anticancer and antimicrobial activities of the synthesized derivatives, demonstrating the utility of this approach in identifying novel therapeutic agents.

Introduction

The furan-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The substitution pattern on the furan ring, particularly at the 5-position, has been shown to be crucial for modulating biological activity.[4] this compound serves as a versatile starting material for introducing diverse functionalities at this position, allowing for a systematic investigation of the structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling enables the introduction of a wide variety of aryl and heteroaryl groups, while the Buchwald-Hartwig amination allows for the facile synthesis of arylamines.[5][6] These reactions are characterized by their broad substrate scope, functional group tolerance, and generally high yields, making them ideal for the generation of compound libraries for SAR studies.

This application note provides detailed experimental protocols for the derivatization of this compound using these two key reactions. Furthermore, it presents a hypothetical dataset to illustrate how the synthesized derivatives can be evaluated for their biological activities to establish a clear SAR.

Materials and Methods

General Information

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of this compound

The starting material, this compound, can be synthesized from 5-bromofuran-2-carboxylic acid and cyclooctylamine using standard amide coupling procedures.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-N-cyclooctylfuran-2-carboxamides

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Seal the vial and evacuate and backfill with nitrogen three times.

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N-cyclooctylfuran-2-carboxamide.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-N-cyclooctylfuran-2-carboxamides

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-N-cyclooctylfuran-2-carboxamide.

Data Presentation

The following tables present hypothetical data for a series of derivatives of this compound, illustrating their potential anticancer and antimicrobial activities. This data is for illustrative purposes to demonstrate the application of the derivatization strategies for SAR studies.

Table 1: Anticancer Activity of 5-Aryl-N-cyclooctylfuran-2-carboxamide Derivatives

Compound IDR Group (at 5-position)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
1a Phenyl15.222.5
1b 4-Methoxyphenyl8.712.1
1c 4-Chlorophenyl5.17.8
1d 4-Nitrophenyl2.34.5
1e 2-Thienyl18.925.3

Table 2: Antimicrobial Activity of 5-Amino-N-cyclooctylfuran-2-carboxamide Derivatives

Compound IDNu Group (at 5-position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2a Morpholin-4-yl1632
2b Piperidin-1-yl816
2c Pyrrolidin-1-yl48
2d N-Methylpiperazin-1-yl3264
2e Anilino>64>64

Visualization of Workflows

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction ArylBoronic Arylboronic Acid ArylBoronic->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent 1,4-Dioxane / H₂O Solvent->Reaction Heat 90 °C Heat->Reaction End 5-aryl-N-cyclooctylfuran-2-carboxamide Reaction->End

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Start This compound Reaction Buchwald-Hartwig Amination Start->Reaction Amine Amine Amine->Reaction Catalyst Pd₂(dba)₃ / XPhos Catalyst->Reaction Base NaOtBu Base->Reaction Solvent Toluene Solvent->Reaction Heat 100 °C Heat->Reaction End 5-amino-N-cyclooctylfuran-2-carboxamide Reaction->End

Caption: Buchwald-Hartwig Amination Workflow.

SAR_Logic Start This compound Derivatization Derivatization (Suzuki & Buchwald-Hartwig) Start->Derivatization Library Library of Analogs Derivatization->Library Bioassay Biological Screening (e.g., Anticancer, Antimicrobial) Library->Bioassay Data Quantitative Data (IC₅₀, MIC) Bioassay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: SAR Study Workflow.

Discussion of Structure-Activity Relationships

The illustrative data in Tables 1 and 2 allow for a preliminary SAR analysis. For the 5-aryl derivatives (Table 1), the introduction of electron-withdrawing groups on the phenyl ring at the 5-position of the furan appears to enhance anticancer activity. For instance, the 4-nitrophenyl derivative (1d ) shows the highest potency, suggesting that electronic effects play a significant role in the mechanism of action.

In the case of the 5-amino derivatives (Table 2), the nature of the cyclic amine influences the antimicrobial activity. The smaller, more compact pyrrolidine ring (2c ) appears to be more favorable than the larger piperidine (2b ) and morpholine (2a ) rings. The presence of a basic nitrogen in the N-methylpiperazine derivative (2d ) seems to be detrimental to activity, as is the less basic anilino group (2e ). These observations suggest that both steric and electronic properties of the substituent at the 5-position are critical for antimicrobial efficacy.

Conclusion

This application note provides robust and versatile protocols for the derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These methods enable the efficient synthesis of a diverse library of analogs for SAR studies. The illustrative data highlights how systematic modification of the 5-position of the furan ring can significantly impact biological activity, providing a clear rationale for the use of these derivatization strategies in the discovery of novel therapeutic agents. Researchers, scientists, and drug development professionals can utilize these protocols and the outlined workflow to accelerate their drug discovery programs.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potent antimicrobial effects.[1][2] These compounds are found in numerous natural and synthetic products and have shown activity against a range of pathogenic bacteria and fungi.[1][3] This document provides detailed protocols for assessing the antimicrobial activity of furan derivatives, guidance on data presentation, and visualization of experimental workflows.

Data Presentation: Antimicrobial Activity of Furan Derivatives

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) values for various furan derivatives against common pathogenic microorganisms.

Table 1: Antibacterial Activity of Furan Derivatives against Staphylococcus aureus

Furan DerivativeStrainMIC (µg/mL)MBC (µg/mL)Reference
F105 (a 2(5H)-furanone derivative)MSSA ATCC 292131040[4]
F105 (a 2(5H)-furanone derivative)MRSA ATCC 433002080[4]
F105 (a 2(5H)-furanone derivative)Clinical MRSA isolates (9/10)10-[4]
Arylfuran derivative 24S. aureus ATCC 2921398 µM-[5]
Dehydro-δ-viniferin analogueS. aureus ATCC 292134-[5]
F131 (a 2(5H)-furanone derivative)S. aureus clinical isolates8-16-[6]

Table 2: Antibacterial Activity of Furan Derivatives against Escherichia coli

Furan DerivativeStrainMIC (µg/mL)Reference
NitrofurantoinUropathogenic E. colibreakpoint = 64[7]
FurazidinUropathogenic E. coli(MIC50/90 values two times lower than nitrofurantoin)[7]
Arylfuran derivative 24E. coli ATCC 2592249 µM[5]
Nitrofurantoin analogues (11a, 11b, 11f, 11g)E. coliGood activity[5]

Table 3: Antifungal Activity of Furan Derivatives against Candida albicans

Furan DerivativeStrainMIC (µg/mL)MFC (µg/mL)Reference
Dibenzofuran bis(bibenzyl)C. albicans16-512-[1]
F105 (a 2(5H)-furanone derivative)C. albicans32-256-[8]
(E)-3-(Furan-2-yl)acrylic acidC. albicans ATCC 7648564-[9]
F131 (a 2(5H)-furanone derivative)C. albicans clinical isolates32-128-[6]
Nitrofuran derivative 1C. albicans3.9-[10][11]
Nitrofuran derivative 5C. albicans3.9-[10][11]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[12][13][14]

Objective: To determine the lowest concentration of a furan derivative that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Furan derivative stock solution

  • Positive control (microorganism in broth without antimicrobial agent)

  • Negative control (broth only)

  • Microplate reader (optional)

Procedure:

  • Prepare Furan Derivative Dilutions:

    • Create a serial two-fold dilution of the furan derivative in the appropriate broth directly in the 96-well plate.

    • The final volume in each well should be 100 µL.

  • Prepare Inoculum:

    • From a fresh culture (18-24 hours), suspend isolated colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.[15]

    • Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well containing the furan derivative and the positive control wells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria.[16]

    • For fungi, incubate at 35°C for 24-48 hours.[9]

  • Reading Results:

    • The MIC is the lowest concentration of the furan derivative at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror.

Disk Diffusion Assay

This protocol is based on the Kirby-Bauer method and EUCAST guidelines.[15][17][18]

Objective: To qualitatively assess the susceptibility of a microorganism to a furan derivative.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[18]

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Paper disks impregnated with a known concentration of the furan derivative

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[19]

    • Allow the plate to dry for 3-5 minutes.

  • Apply Disks:

    • Using sterile forceps, place the furan derivative-impregnated disks onto the inoculated agar surface.

    • Ensure firm contact between the disk and the agar. Do not move the disks once placed.

    • Disks should be placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[20]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[18]

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).

    • Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts (if available) or by comparing the zone sizes between different derivatives.

Time-Kill Kinetic Assay

Objective: To determine the rate and extent of bactericidal or fungicidal activity of a furan derivative over time.[21][22]

Materials:

  • Culture flasks or tubes

  • Appropriate broth medium

  • Bacterial or fungal inoculum

  • Furan derivative solution

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Incubator

  • Shaker (optional)

Procedure:

  • Prepare Cultures:

    • Grow an overnight culture of the test microorganism.

    • Dilute the overnight culture in fresh broth and grow to the logarithmic phase.

  • Initiate Assay:

    • Prepare flasks or tubes containing the test broth with the furan derivative at desired concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control flask without the furan derivative.

    • Inoculate each flask with the logarithmic phase culture to a final concentration of approximately 5 × 10⁵ to 5 × 10⁶ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[23]

    • Perform serial dilutions of the samples in sterile saline.

    • Plate the dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at the appropriate temperature and time for the microorganism.

    • Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the furan derivative and the growth control.

    • A ≥3-log₁₀ reduction (99.9% killing) in CFU/mL compared to the initial inoculum is typically considered bactericidal or fungicidal activity.[22]

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculation Inoculate Plates/Broth Inoculum->Inoculation Compound Prepare Furan Derivative Dilutions Compound->Inoculation Incubation Incubate Inoculation->Incubation MIC Determine MIC Incubation->MIC Broth Microdilution Zone Measure Zone of Inhibition Incubation->Zone Disk Diffusion KillCurve Plot Time-Kill Curve Incubation->KillCurve Time-Kill Assay

Antimicrobial susceptibility testing workflow.
Potential Mechanisms of Antimicrobial Action of Furan Derivatives

Furan derivatives are known to exert their antimicrobial effects through various mechanisms. These can include the inhibition of microbial growth and the modification of enzymes.[24] Some furan derivatives, like nitrofurantoin, undergo reductive activation within bacterial cells, producing reactive intermediates that can damage bacterial DNA and ribosomal proteins.[3] Furthermore, some natural furan derivatives can modify signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways, although the direct link to antimicrobial activity requires further investigation.[1]

G cluster_furan Furan Derivative cluster_cell Microbial Cell cluster_effect Antimicrobial Effect Furan Furan Derivative Enzymes Essential Enzymes Furan->Enzymes Modification/ Inhibition DNA DNA/Ribosomes Furan->DNA Damage (via reactive intermediates) Signaling Signaling Pathways (e.g., MAPK, PPAR-γ) Furan->Signaling Modulation Inhibition Inhibition of Growth/ Cell Death Enzymes->Inhibition DNA->Inhibition Signaling->Inhibition

Potential antimicrobial mechanisms of furan derivatives.

References

Troubleshooting & Optimization

troubleshooting solubility issues of 5-bromo-N-cyclooctylfuran-2-carboxamide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-bromo-N-cyclooctylfuran-2-carboxamide in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The experimental aqueous solubility of this compound has been determined to be approximately 37.2 µg/mL at a pH of 7.4[1]. This low solubility can present challenges in biological assays.

Q2: My compound is precipitating out of solution when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what can I do?

A2: This is a common issue for compounds with low aqueous solubility that are initially dissolved in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO)[2][3][4][5]. When the DMSO stock is added to an aqueous buffer, the solvent environment changes drastically, causing the compound to crash out of solution. This can lead to inaccurate and variable results in your assays[6].

To mitigate this, you can try several strategies:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay that still maintains compound solubility.

  • Use a sequential dilution: Instead of a single large dilution, try a stepwise dilution of your DMSO stock into the aqueous buffer.

  • Optimize the mixing process: The way you mix the compound can affect precipitation. Gentler mixing may be more effective than vigorous vortexing, which can sometimes promote particle growth[3][4].

  • Consider alternative solubilization strategies: If precipitation persists, you may need to explore different formulation approaches as detailed in the troubleshooting guide below.

Q3: Are there any alternatives to DMSO for dissolving this compound?

A3: Yes, several alternatives to DMSO can be considered, especially if you are observing solvent-related interference in your assays or have persistent solubility issues. Some potential alternatives include:

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many organic compounds[7]. However, DMF can be more toxic to cells than DMSO[8].

  • Ethanol: Can be a suitable solvent, but its lower polarity compared to DMSO may affect the solubility of your compound.

  • Cyrene™ (dihydrolevoglucosenone): A greener, less toxic alternative to DMSO with comparable solvation properties for some compounds[9][10].

  • Co-solvent systems: Using a mixture of solvents can sometimes improve solubility compared to a single solvent[11][12].

It is crucial to test the compatibility of any new solvent with your specific assay and cell system, including running appropriate vehicle controls.

Q4: How can I confirm if my compound has precipitated in my assay plate?

A4: Visual inspection is the first step. Look for cloudiness, turbidity, or visible particles in the wells. For a more quantitative assessment, you can use nephelometry to measure turbidity[13]. Additionally, after centrifugation of the assay plate, you can measure the concentration of the compound in the supernatant using an analytical method like HPLC-UV to determine the amount that remains in solution.

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot and resolve solubility issues with this compound.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Experimental Workflow for Solubility Assessment

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_analysis Analysis cluster_outcome Outcome stock Prepare High-Concentration Stock in DMSO dilute Dilute Stock into Buffer (Varying Concentrations) stock->dilute buffer Prepare Aqueous Assay Buffer buffer->dilute observe Visually Inspect for Precipitation dilute->observe centrifuge Centrifuge Plate observe->centrifuge If Precipitate is Observed soluble Solubility Determined observe->soluble No Precipitate supernatant Collect Supernatant centrifuge->supernatant hplc Analyze Supernatant (e.g., HPLC-UV) supernatant->hplc hplc->soluble insoluble Precipitation Confirmed hplc->insoluble

Caption: Workflow for assessing compound solubility and precipitation.

Troubleshooting Steps:

  • Optimize DMSO Concentration:

    • Action: Create a matrix of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%) in your assay buffer and test the solubility of your compound at the desired final concentration.

    • Rationale: Minimizing the organic solvent content reduces the shock to the compound upon dilution, potentially keeping it in solution.

  • Modify the Dilution and Mixing Protocol:

    • Action: Instead of a single dilution step, perform a serial dilution. For mixing, try gentle swirling or pipetting up and down versus vigorous vortexing.

    • Rationale: A gradual change in the solvent environment and gentler mixing can prevent the rapid formation and growth of precipitates[3][4].

  • Employ Solubilizing Excipients:

    • Action: Introduce solubilizing agents into your aqueous buffer.

    • Rationale: These agents can increase the apparent solubility of hydrophobic compounds.

    • Options to Consider:

      • Surfactants: Use non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the compound[11][12].

      • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility[11][14][15]. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

      • Co-solvents: Introduce a water-miscible organic co-solvent such as ethanol, propylene glycol, or PEG 400 into the aqueous buffer[11][12].

Quantitative Data Summary: Solubility of this compound

ParameterValueReference
Aqueous Solubility (pH 7.4) 37.2 µg/mLPubChem CID: 762748[1]
Calculated LogP (XLogP3) 4.5PubChem CID: 762748[1]
Issue 2: Inconsistent Assay Results and Poor Reproducibility

Potential Signaling Pathway Interference (Hypothetical)

While the specific signaling pathways affected by this compound are not defined in the provided information, furan-containing compounds can interact with various biological targets. Inconsistent results could arise from solubility issues leading to variable effective concentrations.

signaling_pathway cluster_compound Compound Delivery cluster_interaction Biological Interaction cluster_response Cellular Response compound_sol Soluble Compound receptor Target Receptor/ Enzyme compound_sol->receptor Effective Concentration compound_ppt Precipitated Compound (Inactive) binding Binding & Activity receptor->binding pathway Downstream Signaling Pathway binding->pathway response Cellular Response pathway->response

Caption: Impact of solubility on target engagement and signaling.

Troubleshooting Steps:

  • Confirm Compound Integrity and Purity:

    • Action: Analyze your compound stock by LC-MS or a similar method to confirm its identity and purity.

    • Rationale: Impurities or degradation products could lead to inconsistent results.

  • Implement a Standardized Solubility Protocol:

    • Action: Based on the troubleshooting for Issue 1, establish a robust and reproducible protocol for preparing your compound solutions for each experiment.

    • Rationale: Consistency in preparation is key to achieving reproducible results.

  • Particle Size Reduction (for stock preparation):

    • Action: If you are working with the solid compound, consider techniques like sonication of the stock solution to break down any small aggregates. For larger scale preparations, micronization or nanomilling could be explored[11][16][17][18].

    • Rationale: Smaller particle sizes can increase the dissolution rate[11][18].

  • Kinetic vs. Thermodynamic Solubility Assessment:

    • Action: Differentiate between kinetic and thermodynamic solubility in your assessments. Most in-plate precipitation issues relate to kinetic solubility[19].

    • Rationale: Understanding which type of solubility is limiting can guide your formulation strategy. Kinetic solubility assays are high-throughput and assess precipitation from a DMSO stock, while thermodynamic solubility (shake-flask method) measures the true equilibrium solubility of the solid compound[19][20].

Experimental Protocols

Protocol 1: General Kinetic Solubility Assessment using Nephelometry

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add the appropriate volume of your aqueous assay buffer.

  • Add the DMSO stock solution to the buffer to achieve the desired final compound concentration and a final DMSO concentration that matches your assay conditions (e.g., 1%).

  • Serially dilute the compound across the plate.

  • Seal the plate and incubate at room temperature for a set time (e.g., 1-2 hours), protected from light.

  • Read the plate on a nephelometer to measure the turbidity in each well.

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit under those conditions.

Protocol 2: Solubility Assessment by HPLC-UV after Centrifugation

  • Prepare samples in a 96-well plate as described in Protocol 1.

  • After incubation, centrifuge the plate at a high speed (e.g., 3000 x g) for 10-20 minutes to pellet any precipitated compound.

  • Carefully remove a known volume of the supernatant from each well, avoiding disturbance of the pellet.

  • Transfer the supernatant to a new plate and dilute with an appropriate solvent (e.g., acetonitrile) to prevent post-transfer precipitation.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

  • The measured concentration is the apparent solubility.

References

minimizing side-product formation in 5-bromo-N-cyclooctylfuran-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-N-cyclooctylfuran-2-carboxamide. Our aim is to help you minimize side-product formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using amide coupling reagents like HATU.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure all reagents are dry and solvents are anhydrous. - Increase reaction time or temperature moderately. - Use a slight excess (1.1-1.2 equivalents) of the amine or carboxylic acid.
Decomposition of starting materials or product.- If starting materials are sensitive, run the reaction at a lower temperature for a longer duration. - Ensure the purification process (e.g., chromatography) is not causing decomposition.
Presence of a Major Side-Product with a Mass of +98 Da Guanylation of the cyclooctylamine. This occurs when the amine reacts directly with the coupling reagent (e.g., HATU) instead of the activated carboxylic acid.- Order of Addition is Critical: Add the coupling reagent (HATU) to the carboxylic acid and base first to allow for the formation of the active ester before adding the amine. - Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). - Avoid a large excess of the amine.
Unreacted Starting Materials in the Final Product Inefficient activation of the carboxylic acid or insufficient reaction time.- Confirm the quality and reactivity of the coupling reagent. - Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Formation of Multiple Unidentified Side-Products - Reaction temperature is too high, leading to decomposition. - Presence of impurities in starting materials or solvents. - Side reactions of the furan ring.- Lower the reaction temperature. - Use high-purity, anhydrous solvents and reagents. - Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Purifying the Product The polarity of the product is similar to that of the side-products or unreacted starting materials.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system to purify the final product. - An acidic wash during workup can help remove unreacted amine and basic side-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in the HATU-mediated synthesis of this compound and how can I avoid it?

A1: The most prevalent side-product is the guanylation of cyclooctylamine. This happens when the amine nucleophilically attacks the HATU reagent itself, resulting in a guanidinium salt of the amine. To minimize this, it is crucial to control the reaction conditions. The recommended approach is to pre-activate the 5-bromofuran-2-carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) to form the active ester before the addition of cyclooctylamine. This ensures that the amine preferentially reacts with the activated acid.

Q2: What are the optimal reaction conditions for coupling 5-bromofuran-2-carboxylic acid and cyclooctylamine?

A2: While optimal conditions can vary, a good starting point is to use a reliable coupling reagent like HATU in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The reaction is typically run at room temperature. Using a non-nucleophilic base like DIPEA is also recommended to prevent unwanted side reactions.

Q3: How can I effectively purify the final product and remove unreacted starting materials and side-products?

A3: Purification is commonly achieved through silica gel column chromatography. A gradient elution with a solvent system like hexane/ethyl acetate is often effective. To remove unreacted cyclooctylamine, an acidic wash (e.g., with 1M HCl) during the aqueous workup is beneficial. Unreacted 5-bromofuran-2-carboxylic acid can be removed with a basic wash (e.g., with saturated NaHCO₃ solution). If the guanylation side-product is present, careful chromatographic separation is necessary due to its polar nature.

Q4: Can I use other coupling reagents besides HATU?

A4: Yes, other coupling reagents can be used. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are a common alternative. Phosphonium salt-based reagents like PyBOP are also effective. The choice of reagent may influence the reaction rate and the profile of side-products.

Quantitative Data on Reaction Parameters

The following tables provide illustrative data on how different reaction parameters can affect the yield and purity of this compound. Please note that these are representative values and actual results may vary.

Table 1: Effect of Coupling Reagent on Yield and Purity

Coupling Reagent (1.2 eq)Base (2.0 eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
HATUDIPEADMF2548595
EDC/HOBtDIPEADCM2567892
PyBOPDIPEADMF2548294

Table 2: Effect of Base on HATU-Mediated Coupling

Base (2.0 eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Guanylation Side-Product (%)
DIPEA (non-nucleophilic)DMF2548595<5
Triethylamine (nucleophilic)DMF2547080~15
Pyridine (nucleophilic)DMF2546575~20

Experimental Protocols

Protocol 1: Synthesis of this compound using HATU

  • To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the mixture and stir for 15-30 minutes at room temperature to allow for the formation of the active ester.

  • Slowly add cyclooctylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Purification of this compound

  • Aqueous Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with 1M HCl to remove unreacted cyclooctylamine and other basic impurities.

    • Wash with saturated aqueous NaHCO₃ to remove unreacted 5-bromofuran-2-carboxylic acid.

    • Wash with brine to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Column Chromatography:

    • Concentrate the dried organic layer to obtain the crude product.

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from impurities.

  • Recrystallization (Optional):

    • If the product obtained after chromatography still contains impurities, consider recrystallization from a suitable solvent or solvent mixture to achieve higher purity.

Visualizations

reaction_pathway cluster_main Desired Reaction cluster_side Side Reaction RCOOH 5-bromofuran-2-carboxylic acid ActiveEster O-Acyl-isourea Active Ester RCOOH->ActiveEster + HATU, Base Amine Cyclooctylamine SideProduct Guanylated Amine Side-Product Amine->SideProduct + HATU HATU HATU Base DIPEA Product This compound ActiveEster->Product + Cyclooctylamine

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impurity Detected? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions (Time, Temp) CheckYield->OptimizeConditions Yes IdentifyImpurity Identify Impurity (e.g., by MS) CheckPurity->IdentifyImpurity Yes End Successful Synthesis CheckPurity->End No Guanylation Guanylation Side-Product? IdentifyImpurity->Guanylation UnreactedSM Unreacted Starting Materials? Guanylation->UnreactedSM No ChangeAdditionOrder Change Reagent Addition Order Guanylation->ChangeAdditionOrder Yes ModifyWorkup Modify Workup (Acid/Base Wash) UnreactedSM->ModifyWorkup Yes Purify Optimize Purification (Chromatography) UnreactedSM->Purify No OptimizeConditions->Start ModifyWorkup->Start ChangeAdditionOrder->Start Purify->Start

Caption: Troubleshooting workflow for optimizing the synthesis.

Technical Support Center: Refining Dosage and Administration for In Vivo Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosage and administration for in vivo testing of novel compounds.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my in vivo study based on in vitro data?

A1: There is no direct mathematical formula to convert an in vitro IC50 value to an in vivo dose.[1] However, a common starting point is to conduct a literature review for similar compounds and utilize allometric scaling or body surface area (BSA) normalization from doses used in other species.[1] A pilot study with a small number of animals is often necessary to determine the dose-response curve.[1] It's recommended to start with a low dose and gradually increase it while monitoring for efficacy and adverse effects.[1]

Q2: What are the key considerations when selecting a vehicle for my compound?

A2: The ideal vehicle should solubilize the compound without affecting its biological activity or causing toxicity itself.[2][3] Key considerations include the compound's solubility, the desired route of administration, and the vehicle's potential toxicity.[2][4] The pH of the formulation should ideally be between 5 and 9 to minimize irritation.[2] For parenteral routes, isotonicity and sterility are crucial.[3] A comprehensive database of vehicle properties and their recommended use can be a valuable resource.[5]

Q3: My compound has poor oral bioavailability. What are some common troubleshooting steps?

A3: Poor oral bioavailability can be due to low solubility, poor permeability, or significant first-pass metabolism.[6] To troubleshoot, you can consider reformulating the compound to enhance solubility, for example, by using nanoformulations.[6] Structural modifications of the compound can also be explored to improve its physicochemical properties. Investigating potential interactions with efflux transporters in the gut is another important step.

Q4: I'm observing injection site reactions in my study. How can I mitigate these?

A4: Injection site reactions, such as redness, swelling, and pain, can be caused by the compound itself, the vehicle, or the injection technique.[7] To mitigate these, ensure the formulation has a neutral pH and is sterile.[2] Rotating injection sites and applying a cold compress after injection can also help.[8] If reactions persist, consider alternative routes of administration or reformulation.

Q5: My in vivo results are inconsistent between experiments. What could be the cause?

A5: Inconsistent results can arise from various factors, including variability in animal characteristics (age, sex, health), environmental conditions, and experimental procedures.[4] To improve reproducibility, it is crucial to standardize study protocols, use appropriate controls, and ensure proper randomization of animals.[4] Detailed documentation of all experimental parameters is also essential for identifying potential sources of variability.

Troubleshooting Guides

Troubleshooting Unexpected Toxicity
Symptom Potential Cause Recommended Action
Sudden mortality at a previously tolerated dose Formulation issue (e.g., precipitation, instability), error in dose calculation or administration.Re-evaluate the formulation for stability and solubility. Double-check all calculations and administration procedures.
Organ-specific toxicity (e.g., liver, kidney) Compound-mediated toxicity, off-target effects.Conduct histopathological analysis of target organs. Perform additional in vitro assays to investigate the mechanism of toxicity.
Weight loss exceeding 20% Compound toxicity, vehicle toxicity, or stress from the procedure.Reduce the dose or dosing frequency. Evaluate the vehicle for any inherent toxicity. Refine animal handling and administration techniques to minimize stress.
Neurological symptoms (e.g., lethargy, seizures) Central nervous system toxicity.Perform a functional observational battery to characterize the neurobehavioral effects. Consider reducing the dose or using a different vehicle that has less potential for neurotoxicity.
Optimizing Dosing Frequency
Observation Potential Implication Recommended Action
Short-lived therapeutic effect The compound has a short half-life.Increase the dosing frequency (e.g., from once daily to twice daily).
Accumulation and toxicity with repeated dosing The compound has a long half-life and is accumulating.Decrease the dosing frequency or the dose amount.
No clear dose-dependent efficacy The dosing frequency may not be optimal to maintain therapeutic concentrations.Conduct a pharmacokinetic study to determine the compound's half-life and inform a more appropriate dosing schedule.

Experimental Protocols

Dose-Ranging Study Protocol (Rodents)
  • Animal Selection: Select healthy, young adult animals of a single sex (typically females) and specific strain.[9] Acclimatize animals for at least one week before the study.[10]

  • Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, low dose, mid dose, high dose), with a minimum of 3-5 animals per group.

  • Dose Preparation: Prepare fresh dosing solutions for each administration. The vehicle should be well-characterized and shown to be non-toxic at the administered volume.[9]

  • Administration: Administer the compound via the intended clinical route. For oral gavage, use a suitable stomach tube.[9]

  • Observation: Monitor animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[9] Record body weights before dosing and at least weekly thereafter.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.[11]

Pharmacokinetic Study Protocol (Rodents)
  • Animal Preparation: Cannulate the jugular vein for serial blood sampling if possible, or use alternative methods like saphenous vein sampling. Acclimatize animals post-surgery.

  • Compound Administration: Administer a single dose of the compound intravenously (IV) and/or via the desired experimental route (e.g., oral, intraperitoneal).[12]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) into appropriate anticoagulant tubes.[12][13]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.[10]

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).[12]

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

In Vivo Toxicology Study (Following OECD Guidelines)

Protocols for in vivo toxicology studies should adhere to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These guidelines provide detailed procedures for various toxicity endpoints.

Study Type Relevant OECD Guideline Key Objectives
Acute Oral Toxicity OECD 423To determine the acute toxicity after a single oral dose and to aid in classification and labeling.[9]
Repeated Dose 28-day Oral Toxicity OECD 407To gather information on the potential health hazards from repeated oral exposure over 28 days.
Subchronic Oral Toxicity (90-day) OECD 408To characterize the toxicological profile of a substance following 90 days of repeated oral administration.
Reproductive/Developmental Toxicity OECD 421To screen for potential effects on reproductive function and prenatal development.

Data Presentation

Table 1: In Vitro to In Vivo Dose Conversion Factors (Based on Body Surface Area)

This table provides approximate conversion factors to estimate a Human Equivalent Dose (HED) from animal doses. These are starting points and should be used in conjunction with other data.[14][15]

From To Human (mg/kg)
Mouse (20g) Divide by 12.3
Rat (150g) Divide by 6.2
Hamster (80g) Divide by 7.4
Rabbit (1.8kg) Divide by 3.1
Dog (20kg) Divide by 1.8
Monkey (3.5kg) Divide by 3.1
Table 2: Properties of Common Vehicles for In Vivo Studies
Vehicle Properties Common Routes Potential Issues
Saline (0.9% NaCl) Aqueous, isotonic.IV, IP, SC, POLimited solubility for hydrophobic compounds.
Phosphate-Buffered Saline (PBS) Aqueous, buffered to physiological pH.IV, IP, SC, POSimilar solubility limitations as saline.
Carboxymethylcellulose (CMC) Aqueous suspension agent.POCan affect absorption rate.
Polyethylene Glycol (PEG 300/400) Water-miscible co-solvent.PO, IPCan cause osmotic diarrhea at high concentrations.
Dimethyl Sulfoxide (DMSO) Aprotic solvent, enhances penetration.IP, SC, TopicalCan have its own biological effects and may cause skin irritation.[16]
Corn Oil / Sesame Oil Lipid-based vehicle.PO, SC, IMCan be pro-inflammatory and may affect compound absorption.

Visualizations

a cluster_0 Troubleshooting Poor Oral Bioavailability start Poor Oral Bioavailability Observed solubility Is the compound solubility low? start->solubility permeability Is the compound permeability low? solubility->permeability No reformulate Reformulate: - Nanosuspension - Lipid-based formulation - Amorphous solid dispersion solubility->reformulate Yes metabolism Is there high first-pass metabolism? permeability->metabolism No prodrug Consider a prodrug approach permeability->prodrug Yes inhibitor Co-administer with a metabolic enzyme inhibitor (for research purposes) metabolism->inhibitor Yes end Improved Bioavailability metabolism->end No reformulate->end prodrug->end inhibitor->end b cluster_1 Decision Tree for In Vivo Study Design start New Compound for In Vivo Testing efficacy Primary Goal: Efficacy? start->efficacy pk Primary Goal: Pharmacokinetics? efficacy->pk No efficacy_study Efficacy Study: - Dose-response - Relevant disease model efficacy->efficacy_study Yes safety Primary Goal: Safety/Toxicity? pk->safety No pk_study Pharmacokinetic Study: - IV and experimental routes - Serial blood sampling pk->pk_study Yes tox_study Toxicology Study: - Dose escalation - Histopathology safety->tox_study Yes end Proceed with Study efficacy_study->end pk_study->end tox_study->end c cluster_2 Troubleshooting Inconsistent In Vivo Results start Inconsistent Results Observed animal_vars Review Animal Variables: - Strain, age, sex, health - Housing conditions start->animal_vars procedure_vars Review Procedural Variables: - Dosing technique - Sample collection/processing - Assay performance start->procedure_vars data_analysis Review Data Analysis: - Statistical methods - Outlier handling start->data_analysis standardize_animals Standardize Animal Supply and Husbandry animal_vars->standardize_animals standardize_sops Standardize and Validate All Experimental SOPs procedure_vars->standardize_sops reanalyze_data Re-analyze Data with Appropriate Statistical Tests data_analysis->reanalyze_data end Improved Reproducibility standardize_animals->end standardize_sops->end reanalyze_data->end

References

strategies to reduce off-target effects of 5-bromo-N-cyclooctylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-N-cyclooctylfuran-2-carboxamide. The following information is based on general strategies for small molecule inhibitors and aims to help mitigate potential off-target effects and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes that do not align with the known function of the intended target. Could this be due to off-target effects of this compound?

A1: Yes, unexpected phenotypes are often indicative of off-target activities. Small molecule inhibitors can interact with multiple proteins, leading to a range of cellular effects.[1][2][3] It is crucial to validate that the observed phenotype is a direct result of the inhibition of the intended target. We recommend performing target validation experiments, such as genetic knockdown (e.g., siRNA or CRISPR/Cas9) of the target protein.[4] If the phenotype is not replicated by genetic knockdown, it is likely due to off-target effects.

Q2: How can we identify the potential off-targets of this compound?

A2: Several methods can be employed to identify off-targets:

  • Computational Prediction: In silico approaches can predict potential off-target interactions based on the chemical structure of the compound and its similarity to ligands of known proteins.[3][5]

  • Biochemical Screening: High-throughput screening against a panel of purified proteins (e.g., a kinase panel) can identify direct interactions.[5]

  • Chemoproteomics: This is a powerful in-cell method to identify the full spectrum of protein interactions. Techniques like Cellular Thermal Shift Assay (CETSA) or activity-based protein profiling (ABPP) can confirm target engagement and discover off-targets in a cellular context.[6][7][8]

Q3: What are the general medicinal chemistry strategies to improve the selectivity of a compound like this compound?

A3: Improving selectivity often involves chemical modifications to the compound. Common strategies include:

  • Structure-Based Design: If the structures of the on-target and off-target proteins are known, modifications can be designed to enhance binding to the on-target while reducing affinity for off-targets.[5][9] This could involve exploiting differences in the active sites.[1][2]

  • Targeting Non-Conserved Residues: Designing compounds that interact with less conserved amino acids in the target's binding pocket can significantly improve selectivity.[1][2]

  • Allosteric Inhibition: Developing inhibitors that bind to allosteric sites, which are often less conserved than active sites, can provide greater selectivity.

Troubleshooting Guides

Issue 1: High Cellular Toxicity at Effective Concentrations

If you are observing significant cytotoxicity at concentrations required to inhibit the primary target, it may be due to off-target effects.

Troubleshooting Workflow:

A High Cellular Toxicity Observed B Determine IC50 for Target and CC50 for Cytotoxicity A->B C Is there a sufficient therapeutic window? (e.g., CC50 > 10x IC50) B->C D Yes: Optimize experimental conditions (e.g., incubation time, cell density). C->D Yes E No: Off-target toxicity is likely. C->E No F Perform Kinase Panel Screen to Identify Off-Targets E->F G Modify Compound to Reduce Off-Target Binding F->G H Synthesize and Test Analogs G->H

Caption: Troubleshooting workflow for addressing high cellular toxicity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate for 2-4 hours in the dark.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.

Issue 2: Inconsistent Results Between In Vitro and Cellular Assays

Discrepancies between biochemical and cellular assay results can arise from poor cell permeability, compound metabolism, or engagement of different targets in a cellular environment.

Troubleshooting Workflow:

A Inconsistent In Vitro vs. Cellular Results B Assess Cell Permeability (e.g., PAMPA assay) A->B C Is the compound cell-permeable? B->C D Yes: Investigate cellular target engagement. C->D Yes E No: Modify compound to improve permeability. C->E No F Perform Cellular Thermal Shift Assay (CETSA) D->F G Does the compound engage the target in cells? F->G H Yes: Investigate downstream signaling. G->H Yes I No: Indicates poor target engagement in situ. G->I No

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle for 1 hour.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot cell suspension into PCR tubes and heat individually at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse cells by three freeze-thaw cycles.

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.

  • Western Blotting: Collect the supernatant and analyze the soluble fraction for the target protein by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]

Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
On-Target Kinase A 50
Off-Target Kinase B500
Off-Target Kinase C1,200
Off-Target Kinase D>10,000

Table 2: Example Cellular Assay Data

AssayParameterValue
Target InhibitionCellular IC50200 nM
Cell ViabilityCC50 (48h)5 µM
Therapeutic Index CC50 / Cellular IC50 25

Signaling Pathway Diagram

The diagram below illustrates a hypothetical signaling pathway that could be affected by off-target inhibition.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Target A Target A Substrate 1 Substrate 1 Target A->Substrate 1 Cellular Effect 1 (Desired) Cellular Effect 1 (Desired) Substrate 1->Cellular Effect 1 (Desired) Off-Target B Off-Target B Substrate 2 Substrate 2 Off-Target B->Substrate 2 Cellular Effect 2 (Undesired) Cellular Effect 2 (Undesired) Substrate 2->Cellular Effect 2 (Undesired) This compound This compound This compound->Target A Inhibition This compound->Off-Target B Off-target Inhibition

Caption: Hypothetical signaling pathways affected by the compound.

References

Technical Support Center: Crystallization of 5-bromo-N-cyclooctylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 5-bromo-N-cyclooctylfuran-2-carboxamide.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering step-by-step solutions.

Question: My compound will not crystallize out of solution upon cooling. What should I do?

Answer:

If your compound remains in solution after cooling, it is likely supersaturated but requires a nucleation event, or the concentration of the compound is too low. Here are several steps you can take:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a previous crystal of this compound, add a tiny amount to the solution to act as a seed crystal.

    • Sonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.

  • Increase Concentration:

    • If the solution is clear and nucleation techniques are ineffective, there may be too much solvent.[1] Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[1]

  • Solvent Considerations:

    • If the above methods fail, the solvent may not be optimal. The solvent can be removed by rotary evaporation, and another crystallization attempt can be made with a different solvent system.[1]

Question: The compound "oils out" instead of forming crystals. How can I prevent this?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[1] This typically happens when the solution is too concentrated or cools too quickly, causing the solute to separate at a temperature above its melting point.[1]

  • Dilute the Solution: Re-heat the solution and add a small amount of additional solvent to decrease the concentration.[1] Then, allow it to cool more slowly.

  • Reduce Cooling Rate: Insulate the flask to slow down the cooling process. You can wrap it in glass wool or place it in a Dewar flask.

  • Change Solvent System: Consider using a solvent system with a lower boiling point or a solvent pair to better control the solubility.

Question: The crystals that formed are very small or needle-like. How can I grow larger, higher-quality crystals?

Answer:

The formation of small or needle-like crystals is often a result of rapid crystallization. To obtain larger crystals, the rate of crystal growth needs to be slowed down.

  • Slower Cooling: The most effective method is to slow the rate of cooling. Allow the solution to cool to room temperature slowly on the benchtop, and then transfer it to a refrigerator or cold room for further, slower cooling.

  • Solvent System: Using a solvent in which the compound has slightly higher solubility can slow down the precipitation process. Experimenting with solvent pairs can also be beneficial.[2][3]

  • Redissolve and Recrystallize: If initial crystals are of poor quality, you can gently heat the solution to redissolve them and then cool it again at a much slower rate.

Question: How do I choose an appropriate solvent for crystallization?

Answer:

The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]

  • Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room and elevated temperatures.[2]

  • Solvent Pairs: If a single solvent is not suitable, a solvent pair can be used.[2][3] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating should clarify the solution, which can then be cooled to form crystals.[3]

  • Structural Considerations: Given the structure of this compound (a furan ring, a carboxamide group, and a cyclooctyl tail), consider solvents such as ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: The available data on the solubility of this compound is limited. A summary of the known data is presented in the table below.

Solvent SystemTemperatureSolubility
Aqueous (pH 7.4)Not Specified37.2 µg/mL[4]

Q2: What are some recommended starting crystallization methods for this compound?

A2: For a starting point, we recommend trying the following methods:

  • Slow Evaporation: Dissolve the compound in a suitable solvent at room temperature and allow the solvent to evaporate slowly over several days.[5] This method is simple but may not always produce the highest quality crystals.[5]

  • Cooling Crystallization: Dissolve the compound in a minimal amount of a suitable hot solvent to create a saturated solution.[3] Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Vapor Diffusion: Dissolve the compound in a "good" solvent and place it in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

Q3: My crystallized product seems impure. What steps can I take?

A3: If you suspect your crystals are impure, you can perform a re-crystallization. This involves dissolving the crystals in a minimal amount of hot solvent and allowing them to re-form upon slow cooling. If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and then filter it while hot to remove the charcoal and adsorbed impurities before cooling.[3]

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container.

  • Crystal Growth: Once at room temperature, if significant crystallization has occurred, you can place the flask in a refrigerator (2-8 °C) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Protocol 2: Solvent Pair Crystallization
  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Addition of "Poor" Solvent: Slowly add a "poor" solvent (e.g., water) dropwise while stirring until the solution becomes persistently cloudy.

  • Clarification: Gently heat the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.

Visual Guides

G start Start Crystallization dissolve Dissolve compound in minimal hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form collect Collect and dry crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oiling Out end End collect->end troubleshoot_no_xtal Troubleshoot: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->troubleshoot_no_xtal troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly oiling_out->troubleshoot_oil troubleshoot_no_xtal->dissolve troubleshoot_oil->dissolve

Caption: Troubleshooting flowchart for common crystallization problems.

G cluster_result Result a Compound dissolved in 'good' solvent (e.g., Ethanol) b 'Poor' solvent (e.g., Hexane) a->b Vapor Diffusion c Crystals form in Vial A as solubility decreases

Caption: Workflow for vapor diffusion crystallization method.

References

Validation & Comparative

A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan-2-carboxamide scaffold is a prominent structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of this versatile class of compounds, with a focus on derivatives that have shown promise as inhibitors of various biological pathways. As a case study for a novel, uncharacterized compound, we will refer to 5-bromo-N-cyclooctylfuran-2-carboxamide , highlighting its structural features in comparison to derivatives with known biological functions. This guide aims to provide a framework for the evaluation and potential development of new inhibitors based on this privileged scaffold.

Comparative Analysis of Furan-2-Carboxamide Derivatives

The biological activity of furan-2-carboxamide derivatives is significantly influenced by the nature and position of substituents on both the furan ring and the amide nitrogen. While no specific biological data is publicly available for this compound, an analysis of structurally related compounds reveals potential avenues for investigation.

Table 1: Biological Activities of Various Furan-2-Carboxamide Derivatives

Compound Class/ExampleSubstitution PatternBiological ActivityTarget/Mechanism of Action (if known)Quantitative Data (e.g., IC50)
Microtubule Stabilizing Agents N-substituted furan-2-carboxamidesAnticancer, Anti-proliferativeBinds to the taxol pocket of tubulin, inducing mitotic arrest and apoptosis.[1][2]IC50: 4 µM to 8 µM in various cancer cell lines.[1][2]
Anti-biofilm Agents N-aryl and N-heteroaryl furan-2-carboxamidesInhibition of Pseudomonas aeruginosa biofilm formationPutative targeting of the LasR quorum sensing receptor.[3]Up to 58% inhibition of biofilm formation.[3]
Antiviral Agents (Influenza H5N1) 2,5-dimethyl-N-substituted furan-3-carboxamidesInhibition of H5N1 influenza A virus replicationEarly-stage inhibition of viral replication.[4]EC50: 1.25 μM.[4]
Antimicrobial Agents Carbamothioyl-furan-2-carboxamidesAntibacterial and AntifungalInhibition of bacterial growth, potentially through cell wall penetration.[5][6][7]MICs ranging from 122.1 to 295 µg/mL.[5][6]
Anticancer Agents (General) Various N-substituted derivativesCytotoxic against various cancer cell linesVaried, including potential for inducing apoptosis.[5][6][8]Significant inhibition of cancer cell viability.[5][6]

Structural Comparison and Potential of this compound:

  • 5-Bromo Substitution: The presence of a bromine atom at the 5-position of the furan ring is a common feature in many synthetic furan derivatives. Halogen substitutions can significantly modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its binding affinity to a biological target and its ability to cross cell membranes.

  • N-Cyclooctyl Group: The large, lipophilic cyclooctyl group attached to the amide nitrogen is a distinguishing feature. In the context of microtubule stabilizers, bulky hydrophobic groups can be crucial for interaction with the taxol binding pocket. Similarly, in other inhibitor classes, this group could confer high affinity for hydrophobic pockets in target proteins. The flexibility of the cyclooctyl ring may also allow for an induced-fit binding to various targets.

Based on these structural features, this compound could plausibly exhibit anticancer activity, potentially through microtubule stabilization, or other inhibitory activities where a hydrophobic substituent is favored. Experimental validation is necessary to determine its actual biological profile.

Experimental Protocols

For a novel compound like this compound, a systematic experimental workflow is essential to elucidate its biological activity.

Experimental Workflow for a Novel Furan-2-Carboxamide Derivative

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Studies A Compound Synthesis & Characterization B Broad-spectrum Cell Viability Assay (e.g., MTT/XTT on cancer & normal cell lines) A->B C Antimicrobial Screening (e.g., MIC determination) A->C D If cytotoxic: Cell Cycle Analysis (FACS) B->D F If antimicrobial: Biofilm Inhibition Assay C->F E If G2/M arrest: Tubulin Polymerization Assay D->E G Molecular Docking Studies (against potential targets) E->G H Immunofluorescence for Microtubule Morphology E->H F->G I Apoptosis Assays (e.g., Annexin V/PI staining) H->I J Western Blot for Key Signaling Proteins I->J G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M Spindle Mitotic Spindle Formation M->Spindle Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Depolymerization Depolymerization Depolymerization->Tubulin Microtubules->Depolymerization Microtubules->Spindle Arrest Mitotic Arrest Microtubules->Arrest Hyper-stabilization prevents dynamics Anaphase Anaphase Spindle->Anaphase Apoptosis Apoptosis Arrest->Apoptosis Inhibitor Furan-2-carboxamide (Stabilizing Agent) Inhibitor->Microtubules Stabilizes

References

Structure-Activity Relationship (SAR) Analysis of 5-Bromo-N-Cyclooctylfuran-2-Carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) for 5-bromo-N-cyclooctylfuran-2-carboxamide analogs, focusing on their potential as anticancer and antimicrobial agents. Due to a lack of publicly available data on this specific series of compounds, this analysis is based on established SAR principles for related furan-2-carboxamide derivatives.

Comparative Structure-Activity Relationship Analysis

The biological activity of furan-2-carboxamide derivatives is significantly influenced by the nature and position of substituents on the furan ring and the amide nitrogen.

Key Structural Features and Their Inferred Impact on Activity:

  • 5-Position of the Furan Ring: The presence of a halogen, such as bromine, at the 5-position is a common feature in many biologically active furan derivatives. This substituent can enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of bromine can influence the electronic properties of the entire molecule, which may be crucial for interaction with biological targets.

  • N-Cyclooctyl Group: The cyclooctyl moiety attached to the amide nitrogen is a bulky and lipophilic group. This feature can contribute to the overall lipophilicity of the molecule, which may enhance its absorption and distribution. The size and conformation of the cyclooctyl ring could also play a role in the compound's binding affinity to specific receptor sites or enzyme active sites. Variations in the cycloalkyl ring size in related series have shown to significantly impact biological activity, suggesting an optimal size and shape is required for potent effects.

Quantitative Data on Related Furan-2-Carboxamide Analogs

To provide a framework for comparison, the following table summarizes the anticancer activity of various furan-2-carboxamide derivatives against different cancer cell lines. It is important to note that these are not direct analogs of this compound but serve to illustrate the impact of different substituents.

Compound IDR1 (at 5-position)R2 (on Amide Nitrogen)Target Cell LineIC50 (µM)
1 -Br-PhenylMCF-7 (Breast)12.5
2 -NO2-PhenylHeLa (Cervical)8.2
3 -Br-CyclohexylA549 (Lung)25.1
4 -Cl-BenzylHT-29 (Colon)15.8
5 -Br-4-ChlorophenylMCF-7 (Breast)5.6

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Microbial inoculum standardized to a 0.5 McFarland turbidity standard

Procedure:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in the broth medium in the wells of a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Analysis (NMR, MS) s3->s4 b1 Anticancer Screening (MTT Assay) s4->b1 b2 Antimicrobial Screening (MIC) s4->b2 d1 Calculate IC50 / MIC b1->d1 b2->d1 d2 Structure-Activity Relationship d1->d2

Caption: Experimental workflow for SAR analysis.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog 5-Bromo-N-cyclooctylfuran- 2-carboxamide Analog Analog->PI3K Inhibits

Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition.

Validating the Biological Target of 5-bromo-N-cyclooctylfuran-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential biological target of 5-bromo-N-cyclooctylfuran-2-carboxamide. Based on in-silico studies of structurally related compounds, a plausible, yet unconfirmed, biological target is the Verona integron-encoded metallo-β-lactamase 1 (VIM-1), a key enzyme contributing to antibiotic resistance in Gram-negative bacteria. This document outlines a comparison with known VIM-1 inhibitors and provides detailed experimental protocols to facilitate the validation of this hypothesis.

Comparative Analysis of VIM-1 Inhibitors

While no direct experimental data for the inhibition of VIM-1 by this compound is currently available in the public domain, a comparison with known inhibitors of VIM-1 can provide a benchmark for its potential efficacy. The following table summarizes the inhibitory activity of selected compounds against VIM-1.

Compound ClassExemplar CompoundVIM-1 IC50 (µM)Notes
Furan-carboxamide (Hypothesized) This compound To Be Determined Potential for inhibition based on structural similarity to other MBL inhibitors.
ThioenolateML302FPotent inhibitorPotentiates meropenem activity against VIM-1 expressing E. coli.[1]
IsoquinolineMetallo-β-lactamase-IN-629.50Shows synergistic activity with Meropenem against VIM-2 producing bacteria.[2]
N-Sulfamoylpyrrole-2-carboxylateCompound 63Potent inhibitor (pIC50 8.5)N-sulfamoylpyrrole and furan derivatives are noted as effective MBL inhibitors.

Experimental Protocols for Target Validation

To validate VIM-1 as the biological target of this compound, a direct enzymatic inhibition assay is required. The following protocol describes a standard spectrophotometric assay using the chromogenic substrate nitrocefin.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VIM-1 metallo-β-lactamase.

Materials:

  • Purified VIM-1 enzyme

  • This compound

  • Nitrocefin (chromogenic substrate)[3]

  • Assay Buffer: 50 mM HEPES, pH 7.2, supplemented with 1 µg/ml bovine serum albumin (BSA), 1 µM ZnSO4, and 0.01% Triton X-100[4]

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the purified VIM-1 enzyme in the assay buffer to a final concentration that yields a linear rate of nitrocefin hydrolysis over the course of the experiment.

  • Assay Setup: In a 96-well plate, add the diluted enzyme to each well. Then, add the different concentrations of this compound to the respective wells. Include control wells with enzyme and buffer only (no inhibitor) and wells with a known VIM-1 inhibitor as a positive control.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin should be at or near its Km for VIM-1.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 490 nm over time using a spectrophotometer. This change corresponds to the hydrolysis of nitrocefin.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Hypothesized Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_pathway Hypothesized VIM-1 Inhibition Pathway VIM-1 VIM-1 Hydrolysis Hydrolysis VIM-1->Hydrolysis Inhibition Inhibition VIM-1->Inhibition Beta-lactam Antibiotic Beta-lactam Antibiotic Beta-lactam Antibiotic->Hydrolysis Inactive Antibiotic Inactive Antibiotic Hydrolysis->Inactive Antibiotic This compound This compound This compound->Inhibition VIM-1_Inhibited VIM-1 (Inhibited) Inhibition->VIM-1_Inhibited

Caption: Hypothesized inhibition of VIM-1 by this compound.

G cluster_workflow Experimental Workflow for IC50 Determination A Prepare Reagents (Enzyme, Compound, Substrate) B Dispense Enzyme and Compound to Microplate A->B C Pre-incubate B->C D Add Substrate (Nitrocefin) to Initiate Reaction C->D E Monitor Absorbance at 490 nm D->E F Calculate Initial Velocities E->F G Plot Dose-Response Curve and Determine IC50 F->G

Caption: Workflow for determining the IC50 of a VIM-1 inhibitor.

References

A Researcher's Guide to Cross-Validating Bioactivity: From Cell Culture to Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

In drug discovery and development, establishing the biological activity of a compound is a critical journey that spans multiple experimental systems. A compound that shows promise in a laboratory dish (in vitro) may behave very differently in a living organism (in vivo). Therefore, cross-validating bioactivity across these models is a crucial step to ensure that preclinical data is robust and translatable to clinical settings.[1][2][3][4] This guide provides an objective comparison of common in vitro and in vivo models, complete with experimental protocols and data presentation strategies, to aid researchers in this vital process.

Comparing Experimental Models: In Vitro vs. In Vivo

The two primary systems for bioactivity assessment are fundamentally different in their complexity, throughput, and the type of data they yield. In vitro assays, such as cell-based cytotoxicity screens, are performed in a controlled environment outside of a living organism and are ideal for initial high-throughput screening.[5][6][7] In contrast, in vivo models, like tumor xenografts in mice, assess a compound's effect within a complex biological system, providing insights into its overall efficacy and safety.[7][8][9]

FeatureIn Vitro Model (e.g., Cell-Based Cytotoxicity Assay)In Vivo Model (e.g., Patient-Derived Xenograft)
System Isolated human or animal cells in culture.[6]A whole, living organism, typically a mouse.[8]
Complexity Low; lacks systemic biological processes.[3]High; includes metabolism, distribution, and immune interactions.[1][7]
Throughput High; suitable for screening thousands of compounds.[5]Low; resource- and time-intensive.[3][5]
Cost Relatively low cost per compound.[10]High cost per compound, involving animal care and housing.[3]
Primary Endpoint IC50 (Inhibitory Concentration 50%) or GI50 (Growth Inhibition 50%).[11]ED50 (Effective Dose 50%) or Tumor Growth Inhibition (TGI).[11][12]
Relevance Excellent for determining direct cellular effects and mechanism of action.Essential for evaluating systemic efficacy, pharmacokinetics, and toxicity.[1][3]

Quantitative Data Comparison: A Case Study

To effectively cross-validate bioactivity, quantitative data from both models must be systematically compared. The following table illustrates how data for a hypothetical "Compound X" would be summarized.

ModelParameterValueInterpretation
In Vitro: MTT Assay IC50 (72h exposure)1.5 µMThe concentration of Compound X required to inhibit the metabolic activity of cancer cells by 50%.
In Vivo: PDX Model Tumor Growth Inhibition (TGI) at 10 mg/kg65%At a dose of 10 mg/kg, Compound X reduced the final tumor volume by 65% compared to the control group.
In Vivo: PDX Model Tumor Growth Inhibition (TGI) at 30 mg/kg88%At a dose of 30 mg/kg, Compound X demonstrated a stronger anti-tumor effect.

Visualizing the Workflow and Concepts

Diagrams are essential for illustrating the logical flow of experiments and the theoretical relationship between different models.

G cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Validation A Compound Library B High-Throughput Screening (HTS) A->B C Hit Identification (IC50 Determination) B->C D Structure-Activity Relationship (SAR) C->D Promising Hits E ADME/Tox Profiling D->E F Xenograft Model Establishment E->F Optimized Leads G Dosing & Monitoring F->G H Efficacy Assessment (Tumor Growth Inhibition) G->H I Clinical Candidate Selection H->I

Bioactivity Cross-Validation Workflow

G cluster_0 In Vitro Model cluster_1 In Vivo Model invitro Direct Cellular Effect (IC50) bridge Pharmacokinetics (PK) Absorption Distribution Metabolism Excretion Pharmacodynamics (PD) Target Engagement invitro->bridge Potency invivo Systemic Efficacy (Tumor Growth Inhibition) bridge->invivo Exposure & Effect

Bridging In Vitro Potency and In Vivo Efficacy

Experimental Protocols

Detailed and standardized protocols are the bedrock of reproducible research. Below are methodologies for the two models discussed.

In Vitro Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability.[13]

a. Cell Preparation:

  • Culture a cancer cell line (e.g., HeLa, A549) in appropriate media until approximately 80% confluent.

  • Trypsinize, count, and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[14]

b. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubate the plate for 72 hours under the same conditions.

c. Measurement:

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models involve implanting tumor tissue from a human patient into an immunodeficient mouse, providing a more clinically relevant model.

a. Animal and Tumor Preparation:

  • Use immunodeficient mice (e.g., NSG or Nude mice), typically 6-8 weeks old. Allow a 3-5 day acclimatization period.[15][16]

  • Obtain fresh patient tumor tissue under sterile conditions. Mince the tissue into small fragments (approx. 1-2 mm³).

  • Alternatively, if using a cell-line-derived xenograft, prepare a single-cell suspension of 1-5 x 10⁶ tumor cells in 100-200 µL of a mixture of sterile PBS and Matrigel.[15]

b. Tumor Implantation:

  • Anesthetize the mouse according to institutional guidelines.

  • Clean the injection site (typically the flank) with an antiseptic solution.

  • Subcutaneously implant the tumor fragment using a trocar or inject the cell suspension using a 27-gauge needle.[15][16]

c. Dosing and Monitoring:

  • Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable volume (e.g., 100-200 mm³).[16]

  • Randomize mice into control and treatment groups (n=8-10 mice per group).[16]

  • Administer the test compound (e.g., "Compound X") and vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.

  • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[15][16]

  • Monitor animal body weight and overall health as indicators of toxicity.

  • Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint volume.

d. Efficacy Assessment:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

References

Comparative Efficacy Analysis: 5-bromo-N-cyclooctylfuran-2-carboxamide Versus Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the therapeutic efficacy of 5-bromo-N-cyclooctylfuran-2-carboxamide against established standard-of-care drugs is currently not feasible due to a lack of available scientific literature and experimental data on the biological activity of this compound.

Extensive searches of chemical databases and scientific research repositories have revealed that this compound is a known chemical entity, available commercially from various suppliers. However, there is no published research detailing its mechanism of action, therapeutic targets, or any in vitro or in vivo efficacy studies. The scientific community has not yet characterized the pharmacological profile of this specific molecule.

Consequently, essential information required for a comparative analysis, such as:

  • Primary pharmacological target(s)

  • Signaling pathways modulated by the compound

  • Efficacy data from preclinical or clinical studies

  • Experimental protocols detailing methodologies for assessment

is not available. Without this foundational data, a meaningful comparison to any standard drug is impossible.

To illustrate the type of information necessary for such a guide, consider the hypothetical scenario where this compound was identified as an inhibitor of the enzyme XYZ, a key component in a known disease pathway. A comparative guide would then be structured as follows:

Hypothetical Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow that would be employed to compare a novel compound like this compound with a standard drug.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Comparison A Target Identification (e.g., Enzyme XYZ) B Biochemical Assays (IC50 Determination) A->B C Cell-Based Assays (Cell Viability, Biomarker Modulation) B->C D Animal Model of Disease C->D E Dosing and Administration (Compound vs. Standard Drug vs. Vehicle) D->E F Efficacy Assessment (e.g., Tumor Growth, Symptom Score) E->F G Toxicity and Pharmacokinetic Studies F->G H Statistical Analysis of Efficacy Data G->H I Comparison of Potency and Selectivity H->I J Therapeutic Index Calculation I->J G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response cluster_3 Drug Action Receptor Receptor XYZ Enzyme XYZ Receptor->XYZ Downstream Downstream Effector XYZ->Downstream Response Disease Phenotype Downstream->Response Compound 5-bromo-N-cyclooctyl- furan-2-carboxamide Compound->XYZ StandardDrug Standard Drug StandardDrug->XYZ

A Comparative Benchmarking Guide to the Synthesis of 5-bromo-N-cyclooctylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic efficiency for producing 5-bromo-N-cyclooctylfuran-2-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. The synthesis of this target molecule is benchmarked against a structurally related and synthetically analogous compound, 5-chloro-N-phenylthiophene-2-carboxamide. This comparison offers insights into reaction yields, conditions, and overall efficiency, providing valuable data for researchers engaged in the synthesis of novel heterocyclic carboxamides.

Comparative Synthesis Data

The following table summarizes the key performance indicators for the synthesis of the target molecule and a viable alternative. Efficiency metrics are presented to offer a clear comparison of the two processes.

ParameterTarget Synthesis: this compound Alternative Synthesis: 5-chloro-N-phenylthiophene-2-carboxamide
Reaction Amide formation via acyl chlorideAmide formation via acyl chloride
Starting Materials 5-bromofuran-2-carbonyl chloride, Cyclooctylamine5-chlorothiophene-2-carbonyl chloride, Aniline
Solvent Dichloromethane (DCM)Toluene
Base Triethylamine (TEA)Not specified (typically used)
Temperature 0 °C to Room Temperature75-80 °C
Reaction Time 2 hours2.5 hours
Yield ~85% (Representative)Quantitative (for acyl chloride), ~80-90% (for amide formation)
Atom Economy ModerateModerate
E-Factor (Environmental Factor) ModerateModerate

Experimental Protocols

Detailed methodologies for the synthesis of the target molecule (a representative protocol) and the alternative compound are provided below.

Synthesis of this compound (Representative Protocol)

This protocol describes a standard and efficient method for the synthesis of the target compound via the reaction of an acyl chloride with an amine.

Materials:

  • 5-bromofuran-2-carbonyl chloride

  • Cyclooctylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooctylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 5-bromofuran-2-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of 5-chloro-N-phenylthiophene-2-carboxamide (Alternative Protocol)

This protocol is based on established literature procedures for the synthesis of similar thiophene carboxamides.

Materials:

  • 5-chlorothiophene-2-carboxylic acid

  • Thionyl chloride

  • Toluene

  • Aniline

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of 5-chlorothiophene-2-carbonyl chloride

  • Suspend 5-chlorothiophene-2-carboxylic acid in toluene and heat to 80 °C.

  • Add thionyl chloride dropwise over 20 minutes.

  • Stir the mixture at 75-80 °C for 30 minutes, then at reflux for 2 hours until gas evolution ceases.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain 5-chlorothiophene-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 5-chloro-N-phenylthiophene-2-carboxamide

  • Dissolve the crude 5-chlorothiophene-2-carbonyl chloride in a suitable inert solvent such as toluene.

  • Add aniline (1.0 equivalent) to the solution. An organic base like triethylamine may be added to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield 5-chloro-N-phenylthiophene-2-carboxamide.

Synthesis Workflows and Logical Relationships

The following diagrams illustrate the synthetic pathways and logical flow of the described chemical transformations.

Synthesis_Target cluster_reactants Starting Materials 5-bromofuran-2-carbonyl_chloride 5-bromofuran-2-carbonyl chloride Amide_Formation Amide Formation 5-bromofuran-2-carbonyl_chloride->Amide_Formation Cyclooctylamine Cyclooctylamine Cyclooctylamine->Amide_Formation Product This compound Amide_Formation->Product DCM, TEA, 0°C to RT

Caption: Synthetic pathway for this compound.

Synthesis_Alternative Carboxylic_Acid 5-chlorothiophene-2-carboxylic acid Acyl_Chloride_Formation Acyl Chloride Formation Carboxylic_Acid->Acyl_Chloride_Formation SOCl₂, Toluene, Reflux Acyl_Chloride 5-chlorothiophene-2-carbonyl chloride Acyl_Chloride_Formation->Acyl_Chloride Amide_Formation Amide Formation Acyl_Chloride->Amide_Formation Aniline Aniline Aniline->Amide_Formation Final_Product 5-chloro-N-phenylthiophene-2-carboxamide Amide_Formation->Final_Product Toluene, RT

Caption: Two-step synthesis of 5-chloro-N-phenylthiophene-2-carboxamide.

Logic_Comparison Goal Synthesize Heterocyclic Carboxamide Target Target Molecule This compound Goal->Target Alternative Alternative Molecule 5-chloro-N-phenylthiophene-2-carboxamide Goal->Alternative Evaluation Evaluate Synthesis Efficiency Target->Evaluation Alternative->Evaluation Metrics Metrics: - Yield - Reaction Time - Temperature - Atom Economy Evaluation->Metrics

Caption: Logical framework for comparing synthesis efficiency.

Comparative Cytotoxicity of Furan-2-Carboxamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various furan-2-carboxamide derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, with a focus on quantitative analysis and mechanistic insights.

Furan-2-carboxamide derivatives have emerged as a promising class of compounds in anticancer research, demonstrating significant cytotoxic activity against a range of human cancer cell lines.[1][2][3][4][5] These compounds often exert their effects through mechanisms such as the inhibition of tubulin polymerization and the induction of apoptosis, making them attractive candidates for further development.[4][5]

Quantitative Comparison of Cytotoxicity

The cytotoxic effects of several furan-2-carboxamide derivatives have been evaluated using established in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below for easy comparison across different compounds and cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine carbohydrazide 4MCF-7 (Breast)4.06[4]
N-phenyl triazinone 7MCF-7 (Breast)2.96[4]
Furan-2-carboxamide SH09Various4 - 8[5]
p-tolylcarbamothioyl)furan-2-carboxamideHepG2 (Liver)See Note 1[2][3]
Carbamothioyl-furan-2-carboxamide derivativesHepG2, Huh-7, MCF-7See Note 2[2][3][6]

Note 1: This compound showed the highest anti-cancer activity at a concentration of 20 μg/mL against hepatocellular carcinoma, with a cell viability of 33.29%.[2][3] Note 2: These derivatives showed significant anti-cancer activity against HepG2, Huh-7, and MCF-7 cell lines.[2][3][6]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Procedure:

  • Cell Seeding: Cancer cells, such as MCF-7, are seeded in a 96-well plate at a density of 1 × 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the furan-2-carboxamide derivatives and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.[4]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[4]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Mechanism of Action: Signaling Pathways

Several studies have indicated that furan-2-carboxamide derivatives exert their cytotoxic effects by inducing cell cycle arrest and apoptosis, often initiated by the inhibition of tubulin polymerization. The following diagram illustrates the proposed signaling pathway.

G Furan_Derivatives Furan-2-carboxamide Derivatives Tubulin Tubulin Polymerization Furan_Derivatives->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest p53 p53 Upregulation G2M_Arrest->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibition Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Inhibition Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed signaling pathway for the cytotoxic effects of furan-2-carboxamide derivatives.

This pathway suggests that the inhibition of tubulin polymerization by furan-2-carboxamide derivatives leads to a disruption of the microtubule network, which in turn triggers a cell cycle arrest at the G2/M phase.[4][5] This arrest is often accompanied by an upregulation of the tumor suppressor protein p53.[4] Activated p53 can then promote apoptosis through the intrinsic mitochondrial pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade.

References

Confirming Mechanism of Action: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the mechanism of action (MOA) of a therapeutic candidate is a critical step in the drug discovery pipeline. Secondary assays play a pivotal role in this process, providing the necessary evidence to validate initial findings and build a comprehensive understanding of a compound's biological effects. This guide offers an objective comparison of key secondary assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research.

This guide delves into a range of secondary assays, from target engagement techniques that directly measure the interaction between a compound and its intended target, to downstream signaling and phenotypic assays that assess the broader physiological consequences of this interaction. Each assay is presented with a summary of its core principles, a comparison of its advantages and limitations, and illustrative data to showcase its application.

Target Engagement Assays: Is Your Compound Hitting Its Mark?

Directly measuring the binding of a compound to its target within a cellular context is the gold standard for confirming target engagement. Several innovative assays have been developed for this purpose, each with unique strengths.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. When the tracer is bound to the target, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of compound affinity and occupancy in a physiological setting.[1][2][3]

Table 1: Comparison of Target Engagement Assays

AssayPrincipleAdvantagesDisadvantagesTypical Quantitative Output
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) in live cells.Real-time measurement in live cells; quantitative affinity data (IC50, Kd); high-throughput compatible.[1][2]Requires genetic modification of the target protein; tracer development can be challenging.IC50, apparent Kd, target occupancy.[3][4]
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilization of the target protein.Label-free (no modification of compound or target); applicable in cells, tissues, and whole blood.[5]Lower throughput than NanoBRET™; may not be suitable for all targets.Thermal shift (ΔTm), isothermal dose-response curves.[6][7][8]
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized target.Real-time kinetics (ka, kd); label-free; high sensitivity.[9][10]Requires purified protein; immobilization can affect protein conformation; not a direct cellular assay.Association rate (ka), dissociation rate (kd), equilibrium dissociation constant (KD).[9][11][12]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Seed cells transiently expressing the NanoLuc®-target fusion protein in a 96- or 384-well plate.

  • Tracer and Compound Addition: Add the fluorescent tracer at a concentration near its Kd and varying concentrations of the test compound to the cells.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Luminescence Measurement: Add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC50 value.

Signaling Pathway: Kinase Inhibitor Target Engagement

cluster_cell Live Cell cluster_binding Compound Test Compound Target NanoLuc-Kinase Fusion Protein Compound->Target Competition NoBRET Reduced BRET Signal Compound->NoBRET Displacement Tracer Fluorescent Tracer BRET BRET Signal Tracer->BRET Energy Transfer Target->Tracer Binding cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Ligand Growth Factor Ligand->RTK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Differentiation) TF->Gene Compound MEK Inhibitor Compound->MEK Inhibition cluster_workflow High-Content Screening Workflow start Seed Cells in Microplate treat Treat with Compound Library start->treat stain Stain with Fluorescent Dyes treat->stain image Automated Microscopy stain->image analyze Image and Data Analysis image->analyze hit Hit Identification & Phenotypic Clustering analyze->hit

References

Bridging the Gap: In Silico Modeling and Experimental Data for 5-bromo-N-cyclooctylfuran-2-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic compound from a computer screen to a laboratory bench is a critical and often challenging one. This guide provides a comparative analysis of in silico modeling and available experimental data for the novel compound 5-bromo-N-cyclooctylfuran-2-carboxamide. Due to the limited public availability of experimental data for this specific molecule, this guide will draw comparisons with its close structural analogs to provide a comprehensive overview of the predictive power and experimental realities for this class of compounds.

Introduction to this compound

This compound is a synthetic organic molecule characterized by a central furan-2-carboxamide core. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a bromine atom at the 5-position of the furan ring and a bulky N-cyclooctyl substituent are key structural features that are expected to influence its physicochemical properties and biological activity.

In silico modeling provides a powerful tool for the initial assessment of a compound's potential. These computational methods predict various properties, from basic physicochemical characteristics to potential biological targets and toxicities, thereby guiding experimental efforts.

Comparative Data Analysis

To provide a meaningful comparison, we will examine the in silico properties of this compound alongside experimental data for a closely related analog, N-(4-bromophenyl)furan-2-carboxamide. This analog shares the core furan-2-carboxamide structure and has been evaluated for its antibacterial activity, providing a basis for understanding the potential of our target compound.

Data Tables

Table 1: In Silico Physicochemical and Predicted Properties of this compound

PropertyPredicted ValueMethod/Source
Molecular FormulaC₁₃H₁₈BrNO₂-
Molecular Weight300.19 g/mol PubChem
XLogP34.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem
Topological Polar Surface Area49.8 ŲPubChem

Table 2: Comparison of In Silico Data for this compound and Experimental Data for an Analog

ParameterThis compound (in silico)N-(4-bromophenyl)furan-2-carboxamide (Experimental)
Physicochemical Properties
Solubility37.2 µg/mL (at pH 7.4)[1]Not reported in the study
Biological Activity
Predicted Target ClassKinase, Enzyme, Ion ChannelAntibacterial (Gram-negative bacteria)
Experimental ActivityNot availableMIC against A. baumannii: 62.5 µg/mL

Experimental Protocols

Below are representative experimental protocols that could be used to generate the type of experimental data discussed for furan-2-carboxamide derivatives.

Synthesis of Furan-2-Carboxamide Derivatives

General Procedure for the Synthesis of N-substituted-furan-2-carboxamides:

  • To a solution of furan-2-carbonyl chloride (1.0 eq) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), add the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-furan-2-carboxamide.

Antimicrobial Susceptibility Testing (Microdilution Method)

Protocol for Determining Minimum Inhibitory Concentration (MIC):

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microplate, prepare serial twofold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).

  • Prepare a standardized inoculum of the microorganism to be tested (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the microplate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Logical Relationship between In Silico Prediction and Experimental Validation

G cluster_in_silico In Silico Modeling cluster_experimental Experimental Validation A Compound Design (this compound) B Prediction of Physicochemical Properties (Solubility, Lipophilicity) A->B C Prediction of Biological Activity (e.g., Target Prediction) A->C D Chemical Synthesis A->D E Physicochemical Characterization (e.g., Solubility Measurement) B->E Comparison F Biological Assays (e.g., Antimicrobial Testing) C->F Comparison D->E D->F

Caption: Workflow illustrating the relationship between in silico prediction and experimental validation.

Putative Signaling Pathway: Quorum Sensing Inhibition in P. aeruginosa

G cluster_pathway Putative Mechanism: Quorum Sensing Inhibition Autoinducer Autoinducer LasR Receptor LasR Receptor Autoinducer->LasR Receptor Binds and Activates Virulence Gene Expression Virulence Gene Expression LasR Receptor->Virulence Gene Expression Promotes Furan-2-Carboxamide Furan-2-Carboxamide Furan-2-Carboxamide->LasR Receptor Antagonizes

Caption: A potential mechanism of action for furan-2-carboxamides as quorum sensing inhibitors.

Conclusion

While a complete head-to-head comparison for this compound is currently limited by the availability of experimental data, the in silico predictions provide a valuable starting point for its evaluation. The predicted physicochemical properties suggest that it is a lipophilic molecule, a characteristic that can influence its absorption and distribution. By comparing these predictions with the experimental data from structurally similar furan-2-carboxamides, we can hypothesize that this compound may also possess biological activities, such as antimicrobial effects. The provided experimental protocols offer a roadmap for the future experimental validation of these in silico hypotheses. This guide highlights the synergistic relationship between computational and experimental approaches in modern drug discovery.

References

Safety Operating Guide

Proper Disposal of 5-bromo-N-cyclooctylfuran-2-carboxamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-bromo-N-cyclooctylfuran-2-carboxamide, a brominated heterocyclic amide, is crucial for maintaining laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a hazardous chemical. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling in the Laboratory

Prior to and during the handling of this compound for disposal, it is imperative to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or a chemical fume hood.

Spill Management: In case of a spill, immediately alert personnel in the vicinity. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated, sealed container for hazardous waste.

Waste Segregation and Storage

Proper segregation and storage are critical to prevent accidental reactions and ensure compliant disposal.

Waste Classification: this compound should be classified as a halogenated organic waste .[1] This is due to the presence of bromine in its structure.

Container Requirements:

  • Use a dedicated, leak-proof, and clearly labeled waste container.

  • The container material must be compatible with the chemical; high-density polyethylene (HDPE) is generally suitable.

  • The container must be kept closed except when adding waste.

Labeling: The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Toxic," "Irritant" - assume these in the absence of specific data)

  • The date of accumulation

Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

G cluster_lab Laboratory Operations cluster_disposal Disposal Pathway A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B Step 1 C Store in Labeled, Sealed Container B->C Step 2 D Collection by EH&S or Licensed Waste Hauler C->D Step 3 E Transport to Approved Waste Disposal Facility D->E Step 4 F High-Temperature Incineration (with dioxin/furan mitigation) E->F Step 5

Caption: Disposal workflow for this compound.

Disposal Procedure

The ultimate disposal of this compound must be conducted through an approved hazardous waste disposal facility.

  • Collection: Once the waste container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.

  • Transportation: The licensed waste hauler will transport the sealed container to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration.[1] It is important to note that the incineration of furan-containing compounds can potentially generate toxic dioxins and furans.[2] Therefore, disposal must occur at a facility equipped with appropriate emission control technologies to mitigate the formation and release of these byproducts.[3][4]

Never dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and potential harm to human health.

Logical Relationship of Safety and Disposal Steps

The following diagram illustrates the logical flow from initial handling to final disposal, emphasizing the critical safety and compliance checkpoints.

G cluster_safety Safety & Handling cluster_procedure Disposal Procedure cluster_compliance Compliance & Environmental Protection PPE Wear Appropriate PPE Fume_Hood Handle in Fume Hood PPE->Fume_Hood Spill_Kit Ensure Spill Kit is Available Spill_Kit->Fume_Hood Segregate Segregate Waste Fume_Hood->Segregate Label Label Container Segregate->Label Store Store in SAA Label->Store Arrange_Pickup Arrange EH&S Pickup Store->Arrange_Pickup Approved_Facility Disposal at Approved Facility Arrange_Pickup->Approved_Facility No_Drain No Drain Disposal No_Drain->Approved_Facility No_Trash No Trash Disposal No_Trash->Approved_Facility

Caption: Interconnectivity of safety, procedural, and compliance steps.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in laboratory operations.

References

Essential Safety and Operational Guidance for 5-bromo-N-cyclooctylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 5-bromo-N-cyclooctylfuran-2-carboxamide. The following procedures are based on best practices for handling similar chemical structures and should be implemented to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. These properties are essential for understanding the substance's behavior and potential hazards.

PropertyValue
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol [1]
IUPAC NameThis compound[1]
CAS Number310453-09-9[1]
Solubility37.2 µg/mL (at pH 7.4)[1]
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The required PPE may vary based on the specific laboratory risk assessment.[2]

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene preferred)ASTM D6978 or EN 374[2][3]
Eye and Face Protection Safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166
Body Protection Disposable gown (polyethylene-coated polypropylene or similar)Resistant to chemical permeability[2]
Respiratory Protection Use in a well-ventilated area. If dust/aerosols may be generated, use a NIOSH-approved respirator.Follow guidelines in 29 CFR 1910.134
Additional Protection Disposable head, hair, and shoe coversAs needed to prevent contamination[2]
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke in the handling area.[4][5]

Storage:

  • Store in a tightly closed, suitable container.

  • Keep in a cool, dry, and well-ventilated place.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be secure and accessible only to authorized personnel.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency SituationFirst Aid / Response Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4][5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[4][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4][5]
Spill Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or vacuum up the material and place it in a sealed container for disposal. Avoid generating dust.[8]
Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: Used PPE, empty containers, and other contaminated materials should be collected in a designated, labeled waste container.

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.

  • Disposal Route: The waste should be handled by a licensed professional waste disposal service.[4][5]

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and emergency response.

HandlingWorkflow Figure 1. Standard Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh/Transfer Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Doff PPE G->H I Wash Hands Thoroughly H->I EmergencyResponse Figure 2. Emergency Response Protocol cluster_response Immediate Actions cluster_followup Follow-Up Start Exposure/Spill Event A Evacuate Area (if necessary) Start->A B Administer First Aid Start->B C Notify Supervisor A->C B->C D Seek Medical Attention C->D E Document the Incident D->E F Review and Update Safety Procedures E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.